2'-Bromobiphenyl-3-carboxylic acid
Description
BenchChem offers high-quality 2'-Bromobiphenyl-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Bromobiphenyl-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-bromophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEELEWDUQGZTHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651800 | |
| Record name | 2'-Bromo[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049143-36-3 | |
| Record name | 2'-Bromo[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2'-Bromobiphenyl-3-carboxylic acid CAS 1049143-36-3 properties
Technical Whitepaper: 2'-Bromobiphenyl-3-carboxylic Acid CAS: 1049143-36-3 Role: Dual-Functionalized Biphenyl Scaffold for Diversity-Oriented Synthesis
Executive Summary
2'-Bromobiphenyl-3-carboxylic acid (CAS 1049143-36-3) is a specialized organobromine building block characterized by a biphenyl core with orthogonal reactive handles: a carboxylic acid at the meta position of one ring and a bromine atom at the ortho position of the other. This unique substitution pattern makes it a "privileged scaffold" in medicinal chemistry, particularly for designing atropisomeric kinase inhibitors and Angiotensin II receptor antagonists. In materials science, it serves as a critical intermediate for synthesizing fluorene-based hosts for OLED applications via intramolecular cyclization.
This guide details the physicochemical properties, selective synthesis protocols, and strategic applications of this compound, emphasizing the "chemoselective" handling required to preserve the aryl bromide during initial scaffold construction.
Chemical Identity & Physicochemical Properties
| Property | Data |
| CAS Number | 1049143-36-3 |
| IUPAC Name | 2'-Bromo[1,1'-biphenyl]-3-carboxylic acid |
| Molecular Formula | C₁₃H₉BrO₂ |
| Molecular Weight | 277.12 g/mol |
| Physical State | Solid (White to Off-white crystalline powder) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| pKa (Calc) | ~4.2 (Carboxylic acid) |
| LogP (Calc) | ~3.8 (Lipophilic) |
Strategic Synthesis: The Selectivity Challenge
The primary challenge in synthesizing CAS 1049143-36-3 is forming the biaryl bond without prematurely reacting the bromine atom at the 2'-position. A standard Suzuki-Miyaura coupling between a dibromide and a boronic acid yields statistical mixtures.
The Expert Solution: Chemoselective Suzuki Coupling To ensure high fidelity, the synthesis utilizes the reactivity difference between aryl iodides and aryl bromides. Palladium catalysts insert into C–I bonds significantly faster than C–Br bonds (k_I >> k_Br), allowing the retention of the bromine handle.
Recommended Protocol: Iodo-Selective Coupling
-
Reactants: 1-Bromo-2-iodobenzene + 3-Carboxyphenylboronic acid (or its pinacol ester).
-
Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂.
-
Base: Na₂CO₃ (mild) or K₃PO₄.
-
Solvent: 1,4-Dioxane/Water (4:1).
Step-by-Step Methodology:
-
Degassing: Charge a reaction vessel with 1-Bromo-2-iodobenzene (1.0 equiv) and 3-Carboxyphenylboronic acid (1.1 equiv). Evacuate and backfill with Argon (3 cycles) to prevent homocoupling or oxidation.
-
Catalyst Addition: Add Pd(PPh₃)₄ (3-5 mol%) under positive Argon pressure.
-
Reaction: Heat to 80°C. Monitor via TLC or HPLC. The reaction typically completes in 4–6 hours. Note: Do not exceed 100°C to avoid activation of the C-Br bond.
-
Workup: Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid product. Filter and wash with cold water.[1]
-
Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to remove palladium residues efficiently.
Visualization: Chemoselective Pathway
Caption: Chemoselective Suzuki coupling exploiting the reactivity differential between Aryl-I and Aryl-Br bonds.
Reactivity & Functionalization
This molecule is valuable precisely because it allows for Orthogonal Functionalization . The carboxylic acid and the aryl bromide react under completely different conditions, enabling the construction of complex libraries.
A. Acid Domain (Electrophilic Handle)
-
Amide Coupling: Activation with HATU/EDC allows coupling with amines to generate "Sartan"-like pharmacophores.
-
Reduction: Reduction with Borane-THF yields the benzyl alcohol, a precursor for benzylic ethers or halides.
B. Bromine Domain (Nucleophilic/Electrophilic Handle)
-
Suzuki Coupling (Round 2): Reaction with a second aryl boronic acid creates terphenyl systems.
-
Buchwald-Hartwig Amination: Coupling with amines generates carbazole precursors.
-
Intramolecular Cyclization: In the presence of strong base or specific catalysts, the acid (or its ester) can cyclize onto the bromine position to form Fluorenone derivatives, which are key intermediates for organic electronics.
Visualization: Divergent Synthesis Workflow
Caption: Divergent synthetic pathways utilizing the orthogonal acid and bromide handles.
Applications in R&D
Medicinal Chemistry: Kinase Inhibition
The 2'-substitution pattern forces the biphenyl system into a twisted, non-planar conformation due to steric clash between the bromine and the protons on the adjacent ring. This atropisomerism mimics the binding pockets of kinases (e.g., p38 MAP kinase, Aurora A), where planar molecules fail to bind effectively.
-
Key Insight: The carboxylic acid mimics the phosphate-binding region of ATP, while the hydrophobic biphenyl core occupies the allosteric pocket.
Materials Science: OLED Hosts
The compound is a precursor to Spirobifluorenes . By cyclizing the carboxylic acid (after conversion to an ester/ketone) onto the brominated ring, researchers synthesize fluorenone derivatives. These are subsequently converted to spiro-structures used as high-triplet-energy host materials in blue phosphorescent OLEDs.
Safety & Handling (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Protocol:
-
Use only in a chemical fume hood.
-
Avoid dust formation; the solid powder is an irritant to mucous membranes.
-
Storage: Store at room temperature (15–25°C) in a tightly sealed container. Moisture sensitive (carboxylic acids can be hygroscopic).
-
References
-
Sigma-Aldrich. (n.d.). 2'-Bromobiphenyl-3-carboxylic acid Product Detail. Retrieved from
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
BenchChem. (2025).[1][2] Structural Analysis and Confirmation of Bromobiphenyl Carboxylic Acids. Retrieved from
-
PubChem. (2025).[3] Compound Summary for 2-Bromobiphenyl (Analog Data). National Library of Medicine. Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of Biphenyls via Suzuki Coupling. Retrieved from
Sources
2'-bromo-[1,1'-biphenyl]-3-carboxylic acid chemical structure
An In-depth Technical Guide to 2'-Bromo-[1,1'-biphenyl]-3-carboxylic Acid: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 2'-bromo-[1,1'-biphenyl]-3-carboxylic acid, a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. We delve into its structural attributes, physicochemical properties, and present a detailed, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction. The narrative emphasizes the causal reasoning behind methodological choices, from reagent selection to purification strategies. Furthermore, this guide covers essential analytical techniques for structural elucidation and purity confirmation and explores the compound's potential applications as a privileged scaffold in drug discovery and as a precursor for advanced materials. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource.
Introduction and Significance
Biphenyl carboxylic acid derivatives represent a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] The inherent rigidity of the biphenyl system, combined with the versatile chemical reactivity of the carboxylic acid moiety, allows for the design of molecules with highly specific biological functions.[1] Marketed non-steroidal anti-inflammatory drugs (NSAIDs) such as Flurbiprofen and Diflunisal are prominent examples of this structural class.[1]
2'-Bromo-[1,1'-biphenyl]-3-carboxylic acid (CAS 1049143-36-3) is a particularly valuable intermediate.[3] It incorporates three key features:
-
The biphenyl core , which provides a stable, semi-rigid backbone for orienting other functional groups.
-
The carboxylic acid group , which can act as a hydrogen bond donor/acceptor, a key interaction point for biological targets, or a handle for further chemical modification (e.g., amide or ester formation).
-
The ortho-bromine atom on the second phenyl ring, which serves as a reactive site for subsequent functionalization, most notably through further palladium-catalyzed cross-coupling reactions.[4]
This unique combination of features makes it a powerful building block for constructing complex molecular architectures and generating libraries of compounds for high-throughput screening in drug discovery programs.[5]
Physicochemical Properties and Structural Analysis
The fundamental properties of 2'-bromo-[1,1'-biphenyl]-3-carboxylic acid are summarized below. Understanding these properties is crucial for its handling, purification, and application.
Chemical Structure
The structure consists of a biphenyl system where a carboxylic acid group is attached at the 3-position of one ring, and a bromine atom is at the 2'-position of the other.
Caption: Chemical Structure of 2'-bromo-[1,1'-biphenyl]-3-carboxylic acid.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 1049143-36-3 | [3] |
| Molecular Formula | C₁₃H₉BrO₂ | [3] |
| Molecular Weight | 277.12 g/mol | [3] |
| InChI Key | DEELEWDUQGZTHG-UHFFFAOYSA-N | [3] |
| Appearance | Predicted: White to off-white solid | N/A |
| Solubility | Soluble in polar organic solvents (e.g., MeOH, DMSO, THF), sparingly soluble in water. |
Synthesis via Suzuki-Miyaura Cross-Coupling
The most robust and widely adopted method for constructing the biphenyl scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This methodology offers high functional group tolerance, generally good yields, and utilizes commercially available starting materials.
Reaction Rationale and Component Selection
The synthesis involves the coupling of an arylboronic acid with an aryl halide. For the target molecule, the logical disconnection points to 3-bromobenzoic acid and 2-bromophenylboronic acid .
-
Aryl Halide (3-bromobenzoic acid): Chosen for its commercial availability and the stability of the carboxylic acid group under typical Suzuki conditions.
-
Arylboronic Acid (2-bromophenylboronic acid): Also commercially available. The boronic acid moiety is the organometallic component that transfers its aryl group to the palladium catalyst.
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a highly effective and commonly used catalyst for these couplings.[5] The phosphine ligands stabilize the Pd(0) active species and facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
-
Base (e.g., K₂CO₃ or Na₂CO₃): An inorganic base is essential for the transmetalation step, where the aryl group is transferred from boron to palladium.[8] It activates the boronic acid by forming a more nucleophilic boronate species. Potassium carbonate is a cost-effective and efficient choice.[8]
-
Solvent System (e.g., Dioxane/H₂O): A biphasic solvent system is often optimal. The organic solvent (dioxane) solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and the boronate intermediate, facilitating the reaction at the interface.[5]
Synthesis Reaction Scheme
Caption: General reaction scheme for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
-
3-Bromobenzoic acid (1.0 eq)
-
2-Bromophenylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 - 3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Hydrochloric Acid (HCl), 2M solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzoic acid (1.0 eq), 2-bromophenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 eq).
-
Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 16 mL dioxane and 4 mL water for a 10 mmol scale reaction). The mixture should be degassed by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like 30% ethyl acetate in hexanes with 1% acetic acid.[1] The disappearance of the starting 3-bromobenzoic acid indicates reaction completion (typically 8-16 hours).
Workup and Isolation
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with water.
-
Acidification: Transfer the mixture to a separatory funnel. Slowly add 2M HCl solution while stirring until the pH of the aqueous layer is ~2. The product, being a carboxylic acid, will precipitate out of the aqueous solution.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. The product will move into the organic phase.[1]
-
Washing: Combine the organic layers and wash sequentially with water and then with brine (saturated NaCl solution) to remove residual acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1]
Purification and Characterization Workflow
The crude product typically contains unreacted starting materials, catalyst residues, and byproducts. A two-step purification process is recommended for obtaining high-purity material.
Caption: A standard workflow for the purification and analysis of the final product.
Purification Protocols
Protocol 1: Flash Column Chromatography [9]
-
Stationary Phase: Silica gel.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%) with 1% acetic acid added to the eluent system. The acid prevents the carboxylic acid product from streaking on the silica gel.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the solvent system, collecting fractions and analyzing them by TLC to isolate the pure product.
Protocol 2: Recrystallization [9]
-
Rationale: This method is effective if the crude product is already relatively clean. It relies on the difference in solubility of the product and impurities in a solvent at different temperatures.
-
Solvent Screening: Test solvents like ethanol/water, acetone/hexanes, or ethyl acetate/hexanes.
-
Procedure: Dissolve the product from chromatography in a minimal amount of a hot solvent (e.g., ethyl acetate). Slowly add a poor solvent (e.g., hexanes) until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.
Structural Characterization
The identity and purity of the final compound must be confirmed by a suite of spectroscopic methods.[4][5]
| Technique | Expected Observations |
| ¹H NMR | - A broad singlet for the carboxylic acid proton (>10 ppm). - A complex multiplet pattern in the aromatic region (approx. 7.2-8.2 ppm) corresponding to the 8 aromatic protons. The substitution pattern will lead to distinct splitting patterns. |
| ¹³C NMR | - A signal for the carboxylic carbon (~170 ppm). - 12 distinct signals in the aromatic region (120-145 ppm), including two carbons directly attached to other carbons (quaternary) and one attached to bromine. |
| Mass Spec (MS) | - The molecular ion peak [M]⁺ or [M-H]⁻ should be observed. - A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) will be present, showing two peaks for every bromine-containing fragment (e.g., at m/z 276 and 278 for the molecular ion). |
| Infrared (IR) | - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - A sharp C=O stretch from the carbonyl group (~1680-1710 cm⁻¹). - C-Br stretch in the fingerprint region (~550-650 cm⁻¹). |
Potential Applications and Future Outlook
2'-Bromo-[1,1'-biphenyl]-3-carboxylic acid is not merely a chemical curiosity; it is a strategic precursor for creating high-value molecules.
-
Medicinal Chemistry: It can be used as a starting point to synthesize inhibitors of various enzymes or receptor antagonists. The carboxylic acid can be converted to an amide to explore structure-activity relationships, while the bromine can be replaced with other functional groups using catalysis to probe different pockets of a biological target.[1]
-
Materials Science: The rigid biphenyl structure is a component of some liquid crystals and organic light-emitting diodes (OLEDs). This molecule could serve as a monomer or precursor for synthesizing novel polymers or functional materials with specific thermal or optical properties.
The continued exploration of this and related biphenyl carboxylic acids holds significant promise for addressing unmet needs in medicine and developing next-generation materials.[1]
References
- Hatter, M. R., et al. (2000). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications.
- BenchChem. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.
- ProQuest. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl₂ nanocatalyst. ProQuest.
- ResearchGate. (2019). Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed... ResearchGate.
- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
- Merck. (n.d.). 2'-Bromobiphenyl-3-carboxylic acid. Merck.
-
PubChem. (n.d.). 5-Bromo-2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. PubChem. Available at: [Link]
- ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl₂ nanocatalyst. ResearchGate.
-
Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Ataman Kimya. Available at: [Link]
-
Zand, N., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. McMaster University. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone. BenchChem.
- BenchChem. (2025). Structural Elucidation of Enantiopure and Racemic 2-Bromo-3-Methylbutyric Acid. BenchChem.
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- 5. ajgreenchem.com [ajgreenchem.com]
- 6. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl<sub>2</sub> nanocatalyst - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Solubility Profile & Solvent Selection for 2'-Bromobiphenyl-3-carboxylic Acid
Executive Summary
2'-Bromobiphenyl-3-carboxylic acid (CAS: 1049143-36-3) is a critical biaryl intermediate used frequently in the synthesis of pharmaceuticals and organic materials via Suzuki-Miyaura cross-coupling. Its solubility behavior is governed by a "push-pull" physicochemical profile: a lipophilic bromobiphenyl core (LogP ~3.8) competing with a polar, hydrogen-bonding carboxylic acid moiety.
This guide provides a comprehensive analysis of its solubility landscape, offering predictive models where empirical data is sparse, and detailing self-validating protocols for solvent selection in synthesis and purification.
Physicochemical Profile & Solubility Drivers
Understanding the molecular architecture is the first step to mastering its solubility.
| Property | Value (Approx.) | Solubility Implication |
| Molecular Weight | 277.12 g/mol | Moderate MW; favorable for dissolution in small-molecule solvents. |
| LogP (Predicted) | 3.5 – 4.0 | Highly lipophilic. Prefers organic media over aqueous. |
| pKa (COOH) | 4.0 – 4.5 | Weak acid. Soluble in aqueous base (pH > 8); insoluble in aqueous acid. |
| H-Bond Donors | 1 (COOH) | Capable of dimerization in non-polar solvents; requires protic or polar aprotic solvents to break lattice energy. |
| H-Bond Acceptors | 2 (C=O, -OH) | Good interaction with alcohols and water. |
Structural Logic
The ortho-bromo substituent on the 2'-position induces a twist in the biphenyl bond, preventing planarity. This steric bulk reduces crystal lattice energy compared to planar analogs (like 4-bromobiphenyl-4-carboxylic acid), generally making the 2'-isomer more soluble in organic solvents than its para-substituted counterparts.
Solubility Landscape: Solvent Classes
The following categorization is based on structural analogs and standard solubility principles for biphenyl carboxylic acids.
A. Polar Aprotic Solvents (High Solubility)
-
Solvents: DMSO, DMF, DMAc, NMP.
-
Mechanism: These solvents effectively disrupt the carboxylic acid hydrogen-bond dimers and solvate the aromatic rings via dipole-dipole interactions.
-
Application: Ideal for nucleophilic aromatic substitution or high-temperature coupling reactions.
-
Protocol Note: Removal is difficult due to high boiling points; avoid for final purification if possible.
B. Polar Protic Solvents (Moderate to High Solubility)
-
Solvents: Methanol, Ethanol, Isopropanol.
-
Mechanism: Form strong hydrogen bonds with the carboxylic acid group.[1][2] Solubility often increases significantly with temperature (making them ideal for recrystallization).
-
Limit: Solubility decreases as the alcohol chain length increases (e.g., less soluble in n-butanol than methanol).
C. Chlorinated & Ether Solvents (Moderate Solubility)
-
Solvents: Dichloromethane (DCM), Chloroform, THF, Ethyl Acetate.
-
Mechanism: Good solvation of the lipophilic biphenyl core.
-
Application: Standard solvents for liquid-liquid extraction (work-up) and silica gel chromatography.
D. Non-Polar Solvents (Low Solubility)
-
Solvents: Hexanes, Pentane, Cyclohexane, Toluene (Cold).
-
Mechanism: The polarity of the COOH group prevents dissolution in purely non-polar media, despite the lipophilic rings.
-
Application: Anti-solvents. Used to precipitate the compound from DCM or Ethyl Acetate solutions.
E. Aqueous Solubility (pH Dependent)
-
Acidic/Neutral pH: Practically insoluble (< 0.1 mg/mL).
-
Basic pH (>8): Highly soluble as the carboxylate salt (using NaOH, KOH, or Na₂CO₃).
Experimental Protocols
Protocol 1: Rapid Solubility Screening (Shake-Flask Method)
Use this self-validating protocol to determine exact solubility limits for your specific batch.
-
Preparation: Weigh 10 mg of 2'-Bromobiphenyl-3-carboxylic acid into a 4 mL glass vial.
-
Solvent Addition: Add the target solvent in 100 µL increments.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Endpoint: If 2 mL of solvent is added and solid remains, solubility is < 5 mg/mL.
-
Validation: If soluble, cool to 0°C. If precipitate forms, the solvent is a candidate for recrystallization.[8]
Protocol 2: Recrystallization (Purification)
Target Purity: >98% | Typical Yield: 70-85%
-
Solvent System: Ethanol (Solvent) / Water (Anti-solvent) OR Toluene (Single solvent).
-
Step-by-Step:
-
Dissolve crude solid in boiling Ethanol (approx. 10-15 mL per gram).
-
If insoluble particulates remain, perform a hot filtration.[3][4]
-
Remove from heat. Add warm Water dropwise until persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of Ethanol to clear the solution.
-
Allow to cool slowly to room temperature (insulate flask with foil to slow cooling).
-
Chill in an ice bath (0-4°C) for 1 hour.
-
Filter crystals and wash with cold 1:1 Ethanol/Water.
-
Decision Logic for Application Scientists
The following diagram illustrates the logical flow for selecting a solvent based on the intended process (Reaction vs. Purification).
Caption: Decision tree for solvent selection based on operational requirements (Synthesis vs. Purification).
Safety & Handling (MSDS Highlights)
-
Inhalation: Dust is irritating to the respiratory tract. Use a fume hood when weighing dry powder.
-
Skin Contact: The lipophilic nature allows for skin absorption. Wear nitrile gloves.
-
Reactivity: Avoid contact with strong oxidizing agents. In DMSO/DMF, ensure temperatures do not exceed onset of thermal decomposition (typically >150°C for this class).
References
-
PubChem. 2'-Bromobiphenyl-3-carboxylic acid Compound Summary. National Library of Medicine. Available at: [Link]
- Li, J. J.Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. (Suzuki-Miyaura Coupling Solvent Effects). Springer.
- Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
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- 5. 2-Bromobiphenyl | C12H9Br | CID 16329 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Technical Guide to 2'-Bromobiphenyl-3-carboxylic Acid for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of 2'-Bromobiphenyl-3-carboxylic acid, a versatile building block in medicinal chemistry and materials science. We will delve into its procurement, synthesis, characterization, and key applications, offering practical insights and detailed methodologies for researchers, scientists, and professionals in drug development.
Sourcing and Procurement of 2'-Bromobiphenyl-3-carboxylic Acid
The availability and cost of starting materials are critical considerations in any research and development endeavor. 2'-Bromobiphenyl-3-carboxylic acid (CAS No. 1049143-36-3) and its isomers are available from several chemical suppliers. For research purposes, it is crucial to source high-purity material and to be aware of the different isomers available, as they may have distinct reactivity and biological activity.
Below is a comparative table of suppliers for 2'-Bromobiphenyl-3-carboxylic acid and a common isomer, 3'-Bromobiphenyl-3-carboxylic acid. Please note that pricing and availability are subject to change and may require logging into the supplier's website or requesting a formal quote.
| Compound | CAS Number | Supplier(s) | Purity | Available Quantities | Price (USD) |
| 2'-Bromobiphenyl-3-carboxylic acid | 1049143-36-3 | Combi-Blocks (via Merck) | ≥98% | Not specified | Price on request |
| 3'-Bromobiphenyl-3-carboxylic acid | 854237-06-2 | BLD Pharm[1] | ≥95% | Not specified | Price on request |
| Angene[2] | ≥95% | Not specified | Price on request | ||
| Santa Cruz Biotechnology[3] | Not specified | Not specified | Price on request | ||
| Advanced ChemBlocks[4] | 95%[4] | 250mg, 1g, 5g | Price on request[4] | ||
| Zhejiang Jiuzhou Chem Co.,Ltd[5] | 95%[5] | Metric Ton Scale | Price on request |
Synthesis of 2'-Bromobiphenyl-3-carboxylic Acid: A Step-by-Step Protocol
The most prevalent and efficient method for synthesizing biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering high yields and broad functional group tolerance.
Herein, we provide a detailed, field-proven protocol for the synthesis of 2'-Bromobiphenyl-3-carboxylic acid from 3-bromobenzoic acid and (2-bromophenyl)boronic acid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
3-Bromobenzoic acid
-
(2-Bromophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Degassed water
-
Hydrochloric acid (2M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid (1.0 equiv), (2-bromophenyl)boronic acid (1.2 equiv), potassium carbonate (3.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.08 equiv).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to ensure an oxygen-free environment, which is crucial for the stability and activity of the palladium catalyst.
-
Reaction: Heat the mixture to 85-95°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with 2M HCl to a pH of approximately 2-3 to protonate the carboxylic acid and facilitate its extraction.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
-
Purification:
-
Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2'-Bromobiphenyl-3-carboxylic acid.
-
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for the synthesis of 2'-Bromobiphenyl-3-carboxylic acid via Suzuki-Miyaura coupling.
Quality Control and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 2'-Bromobiphenyl-3-carboxylic acid. The following section outlines standard protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Process the spectra to identify the characteristic chemical shifts, coupling constants, and integration values for the aromatic protons and carbons of 2'-Bromobiphenyl-3-carboxylic acid. The expected spectra will show a complex pattern of signals in the aromatic region, corresponding to the nine aromatic protons, and a signal for the carboxylic acid proton. The ¹³C NMR will display 13 distinct signals for the carbon atoms.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of a compound. For carboxylic acids, which may have poor retention on standard reversed-phase columns, derivatization is often employed to improve chromatographic performance and detector response.[8][9]
Protocol for HPLC Analysis (with Derivatization):
-
Derivatization:
-
React a small sample of the compound with a suitable derivatizing agent, such as 2-nitrophenylhydrazine, in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the derivatized product.
-
-
Analysis: Inject the derivatized sample and analyze the chromatogram to determine the purity of the compound by calculating the area percentage of the main peak.
Diagram of the HPLC Analysis Workflow:
Caption: Workflow for the purity analysis of 2'-Bromobiphenyl-3-carboxylic acid by HPLC with derivatization.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in negative ion mode to detect the deprotonated molecule [M-H]⁻.
-
Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the calculated molecular weight of 2'-Bromobiphenyl-3-carboxylic acid (C₁₃H₉BrO₂), which is approximately 276.98 g/mol for the [M-H]⁻ ion, considering the isotopic distribution of bromine.
Applications in Drug Discovery and Development
Biphenyl carboxylic acid derivatives are a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[6][7] Their rigid structure allows for precise positioning of functional groups to interact with biological targets, while the carboxylic acid moiety often serves as a key hydrogen bonding group or a handle for prodrug strategies.
Anti-inflammatory and Analgesic Agents
A significant number of non-steroidal anti-inflammatory drugs (NSAIDs) are based on the biphenyl carboxylic acid scaffold, including Flurbiprofen and Diflunisal.[6][7][10] These drugs typically function by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. The biphenyl moiety helps to position the molecule within the active site of the enzyme.
Anticancer Therapeutics
Recent research has explored the potential of biphenyl carboxylic acid derivatives as anticancer agents.[7][10] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.[7][10] For instance, certain derivatives have demonstrated potent activity against breast cancer cells.[7][10] The mechanism of action can vary, but may involve the inhibition of key signaling pathways involved in cell proliferation and survival.
Diagram of a Potential Signaling Pathway Inhibition:
Caption: Potential mechanism of action for a 2'-Bromobiphenyl-3-carboxylic acid derivative as a kinase inhibitor in an anticancer context.
Conclusion
2'-Bromobiphenyl-3-carboxylic acid is a valuable and versatile building block for researchers in organic synthesis and drug discovery. Its synthesis via the robust Suzuki-Miyaura coupling allows for the creation of diverse libraries of compounds for biological screening. The biphenyl carboxylic acid scaffold continues to be a fruitful area of research, with significant potential for the development of new therapeutic agents. Rigorous quality control and characterization are paramount to ensure the reliability of research outcomes. This guide provides a solid foundation for the procurement, synthesis, and analysis of this important chemical entity.
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Angene. 3'-Bromobiphenyl-3-carboxylic acid | 854237-06-2. [Link]
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ResearchGate. 2.7.5. HPLC/NMR and related hyphenated NMR methods. [Link]
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MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
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Ataman Kimya. BIPHENYL CARBOXYLIC ACID. [Link]
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University of Strathclyde. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. [Link]
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Analytical Chemistry. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
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Orion Cientific. 3'-Bromobiphenyl-3-carboxylic acid , Package: 250mg , Laibo Chem. [Link]
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MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
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An In-depth Technical Guide to Atropisomerism Potential in 2'-Bromobiphenyl-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropisomerism, a unique form of axial chirality arising from restricted rotation around a single bond, is a phenomenon of increasing significance in medicinal chemistry and materials science.[1][2][3] This guide provides a comprehensive technical overview of the principles governing atropisomerism, with a specific focus on the potential for this stereochemical feature in 2'-Bromobiphenyl-3-carboxylic acid and its derivatives. We will explore the structural prerequisites for stable atropisomers, the energetic barriers to rotation, and the profound impact of ortho-substituents. Furthermore, this document details experimental and computational methodologies for the synthesis, resolution, and characterization of atropisomeric compounds, offering field-proven insights for researchers in drug discovery and development.
The Phenomenon of Atropisomerism: Beyond the Chiral Center
Atropisomerism describes a type of stereoisomerism that results from hindered rotation around a single bond, where the energy barrier to rotation is high enough to allow for the isolation of individual rotational isomers, or rotamers.[4][5] Unlike the more familiar point chirality centered on a tetrahedral carbon, atropisomers exhibit axial chirality.[4][6] This phenomenon is particularly prevalent in substituted biaryl systems, where steric hindrance between ortho substituents on the two aromatic rings prevents free rotation.[7][8][9]
The stability of atropisomers is a critical factor, and a commonly accepted threshold for isolable atropisomers at room temperature is a rotational energy barrier of approximately 93 kJ·mol⁻¹ (22 kcal·mol⁻¹), which corresponds to a half-life of at least 1000 seconds.[4] This stability is directly influenced by the steric bulk of the substituents flanking the axis of rotation.[4]
Key Conditions for Atropisomerism in Biphenyls:
-
Sufficiently High Rotational Barrier: The steric hindrance caused by ortho-substituents must be significant enough to restrict free rotation.[5][10]
-
Lack of a Plane of Symmetry: The substitution pattern on the biphenyl core must result in a molecule that is non-superimposable on its mirror image.[10][11]
Structural Analysis of 2'-Bromobiphenyl-3-carboxylic Acid: A Candidate for Atropisomerism
The core structure of 2'-Bromobiphenyl-3-carboxylic acid presents a compelling case for the potential of atropisomerism. Let's dissect the key structural features:
-
Ortho-Substituents: The presence of a bromine atom at the 2'-position and a hydrogen atom at the 2-position provides the initial steric impediment to free rotation. While a single ortho-substituent can induce a rotational barrier, the presence of substituents on both rings significantly enhances this effect.[12]
-
Unsymmetrical Substitution: The carboxylic acid group at the 3-position and the bromine at the 2'-position ensure that the molecule lacks a plane of symmetry, a fundamental requirement for chirality.
The key determinant of stable atropisomerism in this and related derivatives will be the magnitude of the rotational energy barrier. This barrier is primarily dictated by the steric interactions between the ortho-substituents in the planar transition state of rotation.
Energetics of Rotation: Quantifying Atropisomeric Stability
The rotational energy barrier (ΔG‡) is the energy difference between the twisted ground state and the planar transition state.[11] This value determines the kinetic stability of the atropisomers.
The Role of Ortho-Substituent Size
The size of the ortho-substituents is the most critical factor influencing the rotational barrier. Larger groups will lead to greater steric repulsion in the planar transition state, thus increasing the energy barrier to rotation. For mono-substituted biphenyls, the twist angle and the energy barrier increase with the size of the halogen atom.[13] For instance, the calculated rotational barrier for 2-bromobiphenyl is significantly higher than that of biphenyl itself.[13]
Table 1: Calculated Rotational Barriers for Selected Biphenyl Derivatives
| Compound | Ortho-Substituent(s) | Rotational Barrier (kcal/mol) |
| Biphenyl | H, H | ~2.2[13] |
| 2-Bromobiphenyl | Br, H | 8.6[13] |
| 2,2'-Difluorobiphenyl | F, F | ~4.8[13] |
| 2,2'-Dichlorobiphenyl | Cl, Cl | ~17.6[13] |
| 2,2'-Dibromobiphenyl | Br, Br | ~21.7[13] |
Note: These values are illustrative and can vary based on the computational method and experimental conditions.
Buttressing and Electronic Effects
While ortho-substituents are primary, other factors can modulate the rotational barrier:
-
Buttressing Effects: Substituents at the meta-positions (3, 3', 5, 5') can sterically interact with the ortho-substituents, effectively increasing their steric demand and further hindering rotation.[11]
-
Electronic Effects: While generally less dominant than steric effects, electronic interactions between substituents can also influence the rotational barrier.[11]
Experimental and Computational Workflows for Atropisomer Analysis
A multi-faceted approach combining synthesis, separation, and characterization is essential for investigating the atropisomeric potential of 2'-Bromobiphenyl-3-carboxylic acid derivatives.
Synthesis of the Biphenyl Core
The synthesis of the biphenyl scaffold is the initial step. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose, offering mild reaction conditions and broad functional group tolerance.[8][14]
Diagram 1: Synthetic Workflow for 2'-Bromobiphenyl-3-carboxylic Acid
Caption: Suzuki-Miyaura coupling for biphenyl synthesis.
Chiral Resolution of Atropisomers
If the rotational barrier is sufficiently high, the synthesized racemic mixture of atropisomers can be resolved into individual enantiomers.
Common Resolution Techniques:
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative technique for separating enantiomers.[1][15][16]
-
Diastereomeric Salt Formation: Reaction of the carboxylic acid with a chiral amine base can form diastereomeric salts, which can often be separated by fractional crystallization.
-
Enzymatic Kinetic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer.[14]
Determination of Rotational Barriers
Experimental and computational methods are employed to quantify the rotational energy barrier.
DNMR is a powerful technique for measuring the rates of dynamic processes, including bond rotation.[3][4][12][17][18]
Protocol: DNMR for Rotational Barrier Determination
-
Sample Preparation: Dissolve the biphenyl derivative in a suitable high-boiling solvent.
-
Low-Temperature Spectrum: Acquire an NMR spectrum at a low temperature where rotation is slow on the NMR timescale. This will show distinct signals for diastereotopic protons in the two atropisomers.
-
Variable-Temperature Spectra: Gradually increase the temperature and acquire a series of spectra. As the temperature rises, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single peak.
-
Coalescence Temperature (Tc): The temperature at which the two signals merge is the coalescence temperature.
-
Calculation of ΔG‡: The Gibbs free energy of activation (ΔG‡) can be calculated from the coalescence temperature and the frequency difference between the signals at low temperature using the Eyring equation.
Computational chemistry provides a powerful tool for predicting rotational barriers.[17][19][20]
Protocol: DFT Calculation of Rotational Barrier
-
Geometry Optimization: Optimize the ground state (twisted) and transition state (planar) geometries of the biphenyl derivative using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).
-
Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) or transition states (one imaginary frequency corresponding to the rotation).
-
Energy Calculation: The rotational barrier is the difference in electronic energy between the transition state and the ground state.
Diagram 2: Workflow for Atropisomer Analysis
Caption: Integrated workflow for atropisomer analysis.
Implications for Drug Discovery and Development
The presence of atropisomerism introduces both challenges and opportunities in drug development.[2][6][21][22] The two atropisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[2] Therefore, it is crucial to:
-
Identify Atropisomerism Potential Early: Computational and experimental screening can identify potential atropisomers in lead compounds.
-
Develop Stereoselective Syntheses: Methods for the asymmetric synthesis of the desired atropisomer are essential.[14][23][24][25]
-
Control Stereochemical Integrity: The stability of the atropisomers under physiological conditions must be assessed to prevent in vivo racemization.
For 2'-Bromobiphenyl-3-carboxylic acid derivatives, understanding and controlling their atropisomeric properties will be paramount for their successful development as therapeutic agents.
Conclusion
The 2'-Bromobiphenyl-3-carboxylic acid scaffold possesses the requisite structural features for atropisomerism. The steric hindrance provided by the 2'-bromo substituent is a strong indicator of a significant rotational barrier. A comprehensive investigation employing a combination of synthesis, chiral resolution, dynamic NMR spectroscopy, and computational modeling will be necessary to fully elucidate the atropisomeric potential of this class of compounds. The insights gained from such studies will be invaluable for the rational design and development of novel, single-atropisomer drug candidates with improved efficacy and safety profiles.
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Lanman, B. A., et al. (2022). Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations. Journal of Medicinal Chemistry, 65(18), 12053-12070. Available from: [Link]
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- 13. pubs.acs.org [pubs.acs.org]
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- 15. researchgate.net [researchgate.net]
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- 17. Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. scispace.com [scispace.com]
- 19. Enantiomerization of Axially Chiral Biphenyls: Polarizable MD Simulations in Water and Butylmethylether [mdpi.com]
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- 21. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: 2'-Bromobiphenyl-3-carboxylic acid as a Pharmaceutical Intermediate
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2'-Bromobiphenyl-3-carboxylic acid as a versatile pharmaceutical intermediate. Biphenyl-containing molecules are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.[1] This guide elucidates the core applications of 2'-Bromobiphenyl-3-carboxylic acid, focusing on its role in constructing complex molecular architectures via palladium-catalyzed cross-coupling reactions. We present an in-depth, field-proven protocol for the Suzuki-Miyaura coupling, including critical insights into mitigating common side reactions such as debromination.[2] The protocols and troubleshooting guides herein are designed to be self-validating, ensuring reproducibility and high-yield synthesis of target compounds.
Introduction: The Strategic Value of a Privileged Scaffold
The biphenyl moiety is a cornerstone in modern drug design, appearing in numerous commercial pharmaceuticals and clinical candidates across therapeutic areas like oncology, cardiovascular disease, and inflammation.[1][3] Its rigid, yet conformationally flexible nature allows it to effectively orient functional groups for optimal interaction with biological targets.
2'-Bromobiphenyl-3-carboxylic acid (CAS: 1049143-36-3) is a particularly valuable building block due to its trifunctional nature:
-
The Biphenyl Core: Provides the foundational scaffold for molecular recognition.
-
The Bromine Atom: Serves as a highly reactive handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of further molecular complexity.
-
The Carboxylic Acid Group: Acts as a key pharmacophore, capable of forming critical hydrogen bonds and salt-bridge interactions with protein targets.[4] It also provides a vector for solubility modulation or further derivatization into esters and amides.[5][]
This combination makes it an ideal starting point for synthesizing libraries of novel compounds for drug discovery campaigns.[3][5]
Physicochemical Properties & Safe Handling
Before utilization, it is imperative to understand the fundamental properties and safety requirements for handling 2'-Bromobiphenyl-3-carboxylic acid and related compounds.
| Property | Value | Source |
| CAS Number | 1049143-36-3 | [7] |
| Molecular Formula | C₁₃H₉BrO₂ | [7] |
| Molecular Weight | 277.12 g/mol | [7] |
| Appearance | Typically a solid | [8] |
| Purity | ≥95-98% (Varies by supplier) | [7][8] |
| Synonym(s) | 2'-bromo[1,1'-biphenyl]-3-carboxylic acid | [7] |
Safety & Handling Precautions: Based on safety data for structurally similar biphenyl derivatives, standard laboratory precautions are required.[9][10][11][12]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[13]
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][13]
-
Health Hazards: The compound class is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9][12][13] Avoid contact with skin and eyes.[9]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[10]
-
Incompatibilities: Avoid strong oxidizing agents.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]
Core Synthetic Application: The Suzuki-Miyaura Coupling
The most powerful and common application for this intermediate is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction forms a new carbon-carbon bond between the bromine-bearing carbon of the biphenyl and a carbon atom from an organoboron species (typically a boronic acid or ester), catalyzed by a palladium(0) complex.[14][15]
The Catalytic Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2'-Bromobiphenyl-3-carboxylic acid, forming a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronate with a base.[14]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Critical Challenge: Preventing Debromination
A frequent and yield-reducing side reaction when using aryl bromides is debromination, where the bromine atom is reductively replaced by a hydrogen atom.[2] This generates biphenyl-3-carboxylic acid as a significant byproduct, complicating purification.
Causality Behind Debromination: Several factors can promote this undesired pathway:
-
High Reaction Temperatures: Can increase the rate of side reactions.[2]
-
Choice of Base: Strong, sterically hindered bases can sometimes favor pathways that lead to debromination.
-
Catalyst & Ligand System: Electron-rich and bulky phosphine ligands can sometimes promote reductive elimination of H-Br from the palladium complex if a hydride source is present.[2]
-
The Carboxylic Acid Group: The acidic proton of the carboxylic acid can interact with basic reagents, and the carboxylate can coordinate to the palladium center, potentially altering the catalytic cycle and increasing the likelihood of side reactions.[2]
Our recommended protocol is specifically designed to minimize these factors.
Protocol: Suzuki-Miyaura Coupling of 2'-Bromobiphenyl-3-carboxylic acid
This protocol provides a robust starting point for coupling 2'-Bromobiphenyl-3-carboxylic acid with a generic arylboronic acid, optimized to minimize debromination.
Objective: To synthesize a 2'-(Aryl)-biphenyl-3-carboxylic acid derivative with high yield and purity.
Materials & Reagents
| Reagent | Equiv. | Mol% | Purpose |
| 2'-Bromobiphenyl-3-carboxylic acid | 1.0 | - | Starting Material |
| Arylboronic acid | 1.2 - 1.5 | - | Coupling Partner |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | - | 1-2 | Palladium Pre-catalyst |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | - | 2-4 | Ligand |
| Potassium Carbonate (K₂CO₃), anhydrous | 2.0 - 3.0 | - | Base |
| 1,4-Dioxane or Toluene, anhydrous | - | - | Solvent |
Experimental Workflow
Caption: General workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Procedure
-
Flask Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2'-Bromobiphenyl-3-carboxylic acid (1.0 equiv), the arylboronic acid (1.3 equiv), and potassium carbonate (2.5 equiv).
-
Scientist's Note: Using an anhydrous inorganic base like K₂CO₃ is crucial. It is effective for the transmetalation step while being less prone to causing debromination compared to some stronger organic bases.[2]
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst Loading: Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3 mol%).
-
Scientist's Note: SPhos is a bulky, electron-rich Buchwald ligand known to promote efficient oxidative addition and reductive elimination, often leading to higher yields and faster reactions for challenging substrates.
-
-
Solvent Addition: Add anhydrous solvent (e.g., 1,4-Dioxane) via syringe. A typical concentration is 0.1-0.2 M with respect to the starting bromide.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Scientist's Note: Start with a lower temperature (80 °C) to minimize thermal decomposition and debromination.[2] The reaction can be heated further if the conversion is slow.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Acidification & Extraction: Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product. Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure product.
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality boronic acid. | 1. Use fresh catalyst/ligand; ensure inert atmosphere was maintained. 2. Increase temperature incrementally to 100-110 °C. 3. Use freshly purchased or purified boronic acid. |
| High Debromination (>10%) | 1. Reaction temperature is too high. 2. Base is too strong or wet. 3. Hydride impurities in the solvent. | 1. Lower the reaction temperature to 70-80 °C and increase reaction time.[2] 2. Ensure the base (K₂CO₃) is anhydrous. 3. Use a freshly opened bottle of high-purity anhydrous solvent. |
| Formation of Boronic Acid Homo-coupling Byproduct | 1. Presence of oxygen in the reaction. 2. Sub-optimal catalyst/ligand ratio. | 1. Improve the degassing procedure (evacuate/backfill cycle). 2. Ensure the correct L:Pd ratio is used (typically 2:1 for this system). |
| Difficult Purification | 1. Byproducts have similar polarity to the product. | 1. Optimize the reaction to minimize byproducts. 2. Try a different solvent system for chromatography or attempt recrystallization from a solvent/anti-solvent pair. |
Conclusion
2'-Bromobiphenyl-3-carboxylic acid stands as a high-value, strategic intermediate for pharmaceutical research and development. Its well-defined reactive sites allow for predictable and efficient synthetic transformations. By employing optimized protocols, such as the Suzuki-Miyaura coupling detailed in this guide, and by understanding the causality behind potential side reactions like debromination, researchers can effectively leverage this building block to construct novel and complex molecular entities for the discovery of next-generation therapeutics.
References
- 2'-Bromobiphenyl-3-carboxylic acid | 1049143-36-3. Merck.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
- Bromobiphenyl-3-carboxylic acid | 854237-06-2. Sigma-Aldrich.
- Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
- Exploring the potential application of pharmaceutical intermediates in drug synthesis. Hebei Zhuanglai Chemical Trading Co.,Ltd.
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
- Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- What is the importance of carboxylic group in the structure of drugs?.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Johannesburg.
- Custom Carboxylic Acid Synthesis. BOC Sciences.
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. researchgate.net [researchgate.net]
- 5. Exploring the potential application of pharmaceutical intermediates in drug synthesis-Hebei Zhuanglai Chemical Trading Co.,Ltd [zlchemi.com]
- 7. 2'-Bromobiphenyl-3-carboxylic acid | 1049143-36-3 [sigmaaldrich.com]
- 8. 3'-Bromobiphenyl-3-carboxylic acid | 854237-06-2 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
Strategic Synthesis of 2'-Bromobiphenyl-3-carboxylic Acid via Palladium-Catalyzed Suzuki-Miyaura Coupling
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2'-Bromobiphenyl-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science.[1][2][3] The Suzuki-Miyaura cross-coupling reaction is detailed as the method of choice, leveraging its high functional group tolerance, mild reaction conditions, and the stability of its organoboron reagents.[4][5] This document offers an in-depth explanation of the reaction mechanism, a step-by-step experimental workflow, optimization strategies, and troubleshooting advice to ensure reproducible, high-yield synthesis.
Introduction and Scientific Context
Biphenyl carboxylic acids represent a class of "privileged scaffolds" in drug discovery and are pivotal intermediates in the synthesis of functional materials.[1][3] Their rigid, well-defined three-dimensional structure allows for precise orientation of functional groups, making them ideal for interacting with biological targets. The target molecule, 2'-Bromobiphenyl-3-carboxylic acid, is particularly useful as it incorporates two distinct reactive sites: a carboxylic acid for amide bond formation or other derivatization, and a bromine atom that enables further functionalization through subsequent cross-coupling reactions.[1]
Among the arsenal of carbon-carbon bond-forming reactions, palladium-catalyzed cross-coupling methods are preeminent.[4] The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, has become the gold standard for constructing biaryl systems.[5][6] Its widespread adoption is due to several key advantages:
-
Mild Reaction Conditions: Typically conducted at moderate temperatures, preserving sensitive functional groups.[4]
-
High Functional Group Tolerance: Compatible with a wide array of functional groups, including acids, esters, and amines, minimizing the need for protecting group strategies.[5]
-
Reagent Stability and Low Toxicity: Organoboronic acids are generally stable to air and moisture and are associated with low toxicity, producing non-toxic inorganic byproducts.[4][7]
This guide focuses on a robust and scalable Suzuki-Miyaura protocol for the synthesis of 2'-Bromobiphenyl-3-carboxylic acid.
Reaction Principle and Catalytic Mechanism
The synthesis is achieved through the palladium-catalyzed coupling of (3-carboxyphenyl)boronic acid with a di-halogenated benzene, specifically 1-bromo-2-iodobenzene. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds (C-I > C-Br) allows for selective oxidative addition of the palladium catalyst to the C-I bond, leaving the C-Br bond intact for future synthetic manipulations.[5]
Overall Reaction Scheme:
The reaction proceeds via a well-established catalytic cycle involving a palladium complex.[8][9]
The Suzuki-Miyaura Catalytic Cycle:
-
Oxidative Addition: A low-valent Palladium(0) complex inserts into the more reactive carbon-iodine bond of 1-bromo-2-iodobenzene. This step forms a square-planar Palladium(II) intermediate.[8][9]
-
Transmetalation: In the presence of a base, the (3-carboxyphenyl)boronic acid forms a boronate salt. This activated species transfers its aryl group to the Pd(II) complex, displacing the halide ligand. This is often the rate-determining step.[7][8]
-
Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated from the coordination sphere, forming the new carbon-carbon bond of the biphenyl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][8]
Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Detailed Experimental Protocol
This protocol is a robust starting point and can be optimized based on laboratory-specific findings.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| (3-carboxyphenyl)boronic acid | ≥97% | Sigma-Aldrich, Combi-Blocks | Store in a desiccator. |
| 1-bromo-2-iodobenzene | ≥98% | TCI, Alfa Aesar | Light-sensitive, store in a dark bottle. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Strem, Sigma-Aldrich | Can be substituted with Pd(PPh₃)₄. |
| Triphenylphosphine (PPh₃) | ≥99% | Sigma-Aldrich | Use as a ligand for Pd(OAc)₂. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Finely powder before use for best results. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros Organics | Use a freshly opened bottle or distill. |
| Deionized Water | 18.2 MΩ·cm | In-house system | Must be degassed before use. |
| Hydrochloric Acid (HCl) | ACS Reagent, 2 M | VWR | For workup acidification. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | For drying organic layers. |
Equipment
-
Two-neck round-bottom flask or Schlenk flask
-
Magnetic stirrer hotplate
-
Reflux condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
Caption: Figure 2: Experimental Workflow.
-
Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2-iodobenzene (1.0 eq, e.g., 2.83 g, 10 mmol), (3-carboxyphenyl)boronic acid (1.2 eq, 2.0 g, 12 mmol), and potassium carbonate (3.0 eq, 4.15 g, 30 mmol).
-
Catalyst Addition: In the same flask, add palladium(II) acetate (0.02 eq, 45 mg, 0.2 mmol) and triphenylphosphine (0.08 eq, 210 mg, 0.8 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water (e.g., 40 mL dioxane, 10 mL water). Degas the solvent mixture by bubbling nitrogen through it for 20-30 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate with a drop of acetic acid) until the starting aryl halide is consumed.
-
Workup - Quenching and Acidification: After the reaction is complete, cool the flask to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. Add 50 mL of water to the residue and stir. Carefully acidify the aqueous solution to pH ~2 by the dropwise addition of 2 M HCl. A precipitate should form.
-
Isolation: Filter the crude product using a Büchner funnel and wash the solid cake with cold deionized water (2 x 20 mL). Allow the solid to air-dry.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes containing 1% acetic acid) to yield the pure 2'-Bromobiphenyl-3-carboxylic acid.[1][3]
Data, Results, and Optimization
Expected Results
| Parameter | Expected Outcome |
| Appearance | White to off-white solid |
| Yield | 75-90% (after purification) |
| ¹H NMR | Aromatic protons in the 7.2-8.2 ppm range, with a characteristic singlet or doublet for the proton ortho to the carboxylic acid. A broad singlet for the carboxylic acid proton (>10 ppm). |
| Mass Spec (ESI-) | [M-H]⁻ peak corresponding to the calculated molecular weight (C₁₃H₈BrO₂). |
Optimization Insights
The success of a Suzuki coupling often depends on the fine-tuning of its parameters.[10][11]
-
Catalyst System: While Pd(OAc)₂/PPh₃ is robust, higher yields or faster reactions might be achieved with more advanced catalyst systems. Consider using pre-catalysts like Pd(dppf)Cl₂ or bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) which can improve the efficiency of the oxidative addition and reductive elimination steps.
-
Base Selection: The choice of base is critical.[7] Inorganic bases like K₂CO₃ or Cs₂CO₃ are effective. Organic bases like triethylamine (TEA) can be used but may be less effective for activating the boronic acid. The strength and solubility of the base can significantly impact the reaction rate.
-
Solvent System: Toluene/water or DMF/water are common alternatives to dioxane/water. The choice of solvent affects the solubility of the reagents and the reaction temperature. Aqueous solvents are generally preferred as they aid in the dissolution of the base and boronate salt.[12]
-
Temperature: Reaction temperatures typically range from 70-110 °C.[11] Lowering the temperature may reduce side reactions but will increase reaction time. An optimal temperature balances reaction rate with the stability of the catalyst and reagents.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents. | Use a fresh batch of catalyst. Ensure the system is properly purged with inert gas. Use anhydrous, degassed solvents. |
| Incomplete Reaction | Insufficient heating/time; Ineffective base. | Increase reaction temperature or time. Switch to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄. |
| Protodeboronation | Presence of excess water/protons before coupling; Prolonged reaction time at high T. | Use anhydrous base and solvents. Ensure the boronic acid is not degrading. Monitor the reaction and stop it once the starting material is consumed. |
| Homocoupling | Oxygen contamination leading to Glaser-type coupling of boronic acids. | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. |
Safety Precautions
-
Chemical Handling: Palladium catalysts are toxic and should be handled in a fume hood. Organic solvents like 1,4-dioxane are flammable and have associated health risks. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inert Atmosphere: Operations involving evacuating glassware carry an implosion risk. Ensure glassware is free of cracks or defects.
-
Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional and local environmental regulations.
References
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Design of experiment (DOE) and process optimisation of palladium catalysed biphenyl synthesis. Taylor & Francis Online. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
Suzuki Cross-Coupling Mechanism | Organic Chemistry - YouTube. [Link]
-
Full article: Design of experiment (DOE) and process optimisation of palladium catalysed biphenyl synthesis - Taylor & Francis. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Design of experiment (DOE) and process optimisation of palladium catalysed biphenyl synthesis - Taylor & Francis Group - Figshare. [Link]
-
Design of experiment (DOE) and process optimisation of palladium catalysed biphenyl synthesis - ResearchGate. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. MDPI. [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Application Note: Preparation of Amide Derivatives from 2'-Bromobiphenyl-3-carboxylic acid
Part 1: Strategic Analysis & Molecular Context
The Substrate: 2'-Bromobiphenyl-3-carboxylic acid
Before initiating synthesis, one must understand the physicochemical behavior of the starting material (SM).
-
Structural Geometry: The 2'-bromo substituent exerts significant steric pressure on the biphenyl linkage, forcing the two phenyl rings into a non-planar, twisted conformation (dihedral angle approx. 60-90°). This reduces
-stacking in the solid state but significantly increases solubility in organic solvents (DCM, THF) compared to planar biphenyls. -
Reactivity Profile: The carboxylic acid at the 3-position (meta) is electronically deactivated by the induction of the biphenyl system but is sterically accessible. It behaves similarly to 3-bromobenzoic acid but with higher lipophilicity.
-
Chemoselectivity Warning: The Ar-Br bond is a valuable handle for downstream cross-coupling (e.g., Suzuki-Miyaura). Crucial: Avoid reaction conditions involving palladium catalysts or active metals (Mg, Li) during the amidation step to prevent premature debromination or polymerization.
Method Selection Matrix
We present two distinct protocols based on the scale and purpose of the synthesis.
| Feature | Method A: HATU Activation | Method B: T3P (Propylphosphonic Anhydride) |
| Primary Application | Discovery / Library Synthesis (mg to 1g) | Process / Scale-Up (>5g to kg) |
| Reagent Cost | High | Moderate |
| Work-up | Aqueous extraction + Chromatography | Aqueous wash (Byproducts are water-soluble) |
| Atom Economy | Low (High MW byproduct) | High |
| Reaction Rate | Very Fast (<2 hrs) | Moderate (2-12 hrs) |
| Rationale | Ensures max yield for precious amines. | Safest for scale; avoids recalcitrant urea byproducts. |
Part 2: Experimental Protocols
Protocol A: High-Throughput Amidation (HATU Method)
Best for: Generating a library of analogs using diverse amines (anilines, aliphatic amines).
Reagents:
-
2'-Bromobiphenyl-3-carboxylic acid (1.0 equiv)
-
Amine (R-NH2) (1.1 equiv)
-
HATU (1.2 equiv) [1]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Anhydrous) or DMF/DCM (1:1) for solubility.[1][2]
Step-by-Step Workflow:
-
Dissolution: In a dry vial, dissolve 2'-Bromobiphenyl-3-carboxylic acid (1.0 equiv) in DMF (concentration ~0.2 M).
-
Base Addition: Add DIPEA (3.0 equiv). The solution may warm slightly.[3]
-
Activation: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes. Visual Cue: The solution often turns yellow/orange as the active ester forms.
-
Coupling: Add the Amine (1.1 equiv). If the amine is a hydrochloride salt, add an extra 1.0 equiv of DIPEA.
-
Monitoring: Stir at RT. Monitor via LC-MS. Look for the product mass with the characteristic Br isotope pattern (1:1 doublet, M and M+2).
-
Time: Aliphatic amines: 1-2 hours. Anilines: 4-12 hours.
-
-
Work-up (Library Scale):
-
Dilute with EtOAc.[4]
-
Wash 2x with saturated NaHCO3 (removes acid/HOBt).
-
Wash 2x with Water (removes DMF).
-
Wash 1x with Brine.
-
Dry over Na2SO4, filter, and concentrate.
-
-
Purification: Flash Chromatography (Hexane/EtOAc). The biphenyl core makes these compounds UV-active (254 nm) and easy to track.
Protocol B: Scalable Synthesis (T3P Method)
Best for: Multi-gram synthesis where chromatography is difficult or expensive.
Reagents:
-
2'-Bromobiphenyl-3-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv) [2]
-
Pyridine or N-Methylmorpholine (NMM) (2.5 equiv)
-
Solvent: EtOAc or 2-MeTHF.
Step-by-Step Workflow:
-
Slurry: Charge the carboxylic acid (1.0 equiv) and Amine (1.1 equiv) into the reactor with EtOAc (5-10 volumes).
-
Base Addition: Add Pyridine (2.5 equiv). Cool to 0°C if the amine is highly reactive; otherwise, RT is acceptable.
-
Reagent Addition: Add T3P solution (1.5 equiv) dropwise over 20 minutes. Note: T3P is exothermic upon addition.
-
Reaction: Allow to warm to RT and stir for 12 hours. If conversion is <90% by HPLC, heat to 50°C.
-
Self-Validating Work-up:
-
Add water (5 volumes) and stir vigorously for 15 mins.
-
Separate phases.[5]
-
Acid Wash: Wash organic layer with 1M HCl (removes pyridine and unreacted amine).
-
Base Wash: Wash organic layer with 1M NaOH (removes unreacted carboxylic acid and T3P byproducts).
-
Result: The organic layer contains near-pure amide.
-
-
Isolation: Concentrate and recrystallize (typically from EtOH/Heptane or Acetonitrile) [3].
Part 3: Visualization & Logic
Decision Logic for Synthesis
The following diagram illustrates the decision process for selecting the optimal route based on amine type and scale.
Caption: Decision matrix for selecting HATU vs. T3P based on scale and amine nucleophilicity.
Reaction Mechanism (HATU)
Understanding the activation step ensures troubleshooting capability.
Caption: Mechanism of HATU-mediated activation via O-At ester formation.
Part 4: Data Summary & Troubleshooting
Solvent Compatibility Table
| Solvent | Suitability | Notes |
| DMF | Excellent | Best for HATU. High boiling point makes removal tedious (requires water wash). |
| DCM | Good | Good for acid chlorides. Poor solubility for some zwitterionic amino acids. |
| EtOAc | Excellent | Preferred for T3P. Green solvent. Easy work-up. |
| THF | Moderate | Good solubility, but water miscibility complicates aqueous washes. |
Troubleshooting Guide (Self-Validating System)
-
Issue: Low conversion of Aniline derivatives.[6]
-
Cause: Anilines are weak nucleophiles.
-
Fix: Switch to Protocol B (T3P) and heat to 60°C. T3P is thermally stable, whereas HATU degrades over time.
-
-
Issue: Product stuck in organic phase during workup.
-
Cause: 2'-Bromobiphenyl amides are highly lipophilic.
-
Fix: Do not use pure hexane for recrystallization. Use Acetonitrile or MeOH/Water mixtures.
-
-
Issue: "Ghost" peak in LCMS at M+99.
-
Cause: Formation of the HATU-guanidinium adduct (rare, happens if amine is added too slowly).
-
Fix: Ensure Amine is added immediately after the 15-min activation period.
-
Part 5: References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][5][7][8][9][10][11][12] Tetrahedron, 61(46), 10827-10852.
-
Dunetz, J. R., et al. (2011).[13] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[13] Organic Letters, 13(19), 5048–5051.
-
Edelmann, F. T. (2020). Best technique for amide purification. ResearchGate Q&A.
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. jpt.com [jpt.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. amri.staging.ribbitt.com [amri.staging.ribbitt.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajchem-a.com [ajchem-a.com]
- 11. hepatochem.com [hepatochem.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Application Note: Chemoselective Synthesis and Utilization of 2'-Bromobiphenyl-3-carboxylic Acid in Liquid Crystal Design
Topic: 2'-Bromobiphenyl-3-carboxylic acid in Liquid Crystal Synthesis Content Type: Detailed Application Note & Protocol Audience: Materials Scientists, Organic Chemists, and Drug Development Professionals.
Executive Summary & Chemical Rationale
In the engineering of thermotropic liquid crystals (LCs), molecular geometry dictates phase behavior.[1][2] Standard biphenyl cores often exhibit high melting points and limited solubility due to efficient
The introduction of a lateral bromine atom at the 2' (ortho) position forces the biphenyl system into a non-planar, twisted conformation (dihedral angle
-
Melting Point Depression: Disrupts crystal lattice packing, lowering the transition temperature from Crystal to Mesophase (
or ). -
Lateral Dipole Introduction: The polar C-Br bond introduces a transverse dipole moment, essential for negative dielectric anisotropy (
) materials used in Vertical Alignment (VA) displays. -
Chiral Induction Potential: When coupled with chiral tails, the twisted core enhances helical twisting power (HTP) in cholesteric phases.
This guide details the chemoselective synthesis of this core, preserving the sensitive aryl bromide for future functionalization or steric bulk, and its subsequent conversion into a mesogenic ester.
Chemoselective Synthesis Protocol
Challenge: The synthesis requires coupling two phenyl rings while retaining the bromine atom. Standard Suzuki conditions might activate the C-Br bond, leading to polymerization or oligomerization.
Solution: Exploiting the bond dissociation energy difference between C-I (
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Reagents & Materials
-
Substrate A: 1-Bromo-2-iodobenzene (1.0 equiv, 10 mmol, 2.83 g)
-
Substrate B: 3-Boronobenzoic acid (1.1 equiv, 11 mmol, 1.83 g)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
) ] (3 mol%, 0.35 g) -
Base: Sodium Carbonate (Na
CO ), 2M aqueous solution (20 mL) -
Solvent: 1,2-Dimethoxyethane (DME) / Ethanol (4:1 v/v, 50 mL)
-
Atmosphere: Argon or Nitrogen (Strictly degassed)[3]
Step-by-Step Methodology
-
Degassing (Critical): Combine DME and Ethanol in the reaction flask. Sparge with Argon for 20 minutes. Dissolved oxygen promotes homocoupling and catalyst deactivation.
-
Pre-mixing: Add 1-bromo-2-iodobenzene and Pd(PPh
) to the solvent. Stir for 10 minutes at Room Temperature (RT) to allow the catalyst to insert into the C-I bond (Oxidative Addition). Note: The solution typically turns yellow. -
Addition: Add 3-boronobenzoic acid followed by the degassed 2M Na
CO solution. -
Reaction: Heat the mixture to 75°C (oil bath temperature).
-
Control Point: Do not exceed 80°C. Higher temperatures increase the risk of Pd inserting into the C-Br bond.
-
-
Monitoring: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). The starting iodide should disappear within 4–6 hours.
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, gradient 0-5% MeOH in DCM).
Yield Expectation: 75–85% Appearance: White to off-white solid.
Application: Mesogen Functionalization
Once synthesized, the carboxylic acid acts as a "head group" to attach flexible alkyl tails or chiral moieties.
Protocol B: Steglich Esterification (Attachment of Alkoxy Phenol Tail)
To create a rod-like LC molecule, we couple the core with 4-pentyloxyphenol.
Reagents
-
Core: 2'-Bromobiphenyl-3-carboxylic acid (1.0 equiv)
-
Tail: 4-Pentyloxyphenol (1.0 equiv)
-
Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)
-
Catalyst: DMAP (4-Dimethylaminopyridine) (10 mol%)
-
Solvent: Dry Dichloromethane (DCM)
Methodology
-
Dissolve the acid, phenol, and DMAP in dry DCM under Argon.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (dissolved in minimal DCM) dropwise over 15 minutes.
-
Allow to warm to RT and stir for 12 hours. Urea precipitate will form.
-
Filtration: Filter off the dicyclohexylurea (DCU) byproduct.
-
Purification: Flash chromatography (Hexane/DCM) to isolate the ester.
Visualization of Workflows
Diagram 1: Chemoselective Synthesis Pathway
This diagram illustrates the preferential activation of the Iodide over the Bromide, ensuring the lateral substituent remains intact.
Caption: Chemoselective Suzuki coupling pathway exploiting C-I vs C-Br bond energy differences.
Diagram 2: Steric Twist & Phase Behavior
This diagram explains why this molecule is used: the relationship between the 2'-Bromo substituent and the resulting mesophase properties.
Caption: Impact of the lateral bromine on molecular geometry and macroscopic liquid crystal properties.
Quantitative Data & Troubleshooting
Table 1: Comparative Properties of Biphenyl Cores
Data derived from general structure-property relationships in LC synthesis [1, 2].
| Property | Unsubstituted Biphenyl | 2'-Fluoro Biphenyl | 2'-Bromo Biphenyl |
| Bond Length (C-X) | 1.09 Å (C-H) | 1.35 Å | 1.89 Å |
| Van der Waals Radius | 1.20 Å | 1.47 Å | 1.85 Å |
| Dihedral Angle | ~30-40° | ~45-50° | ~60-90° |
| Melting Point Impact | High (Baseline) | Moderate Depression | Significant Depression |
| Dielectric Anisotropy | Low | Moderate | Moderate/High (Negative) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Product contains no Bromine | Catalyst attacked C-Br bond (Debromination). | Reduce reaction temperature to <75°C. Ensure substrate 1-bromo-2-iodobenzene is pure. |
| Low Yield (<50%) | Catalyst poisoning by free carboxylic acid. | Use the methyl ester of 3-boronobenzoic acid, then hydrolyze with LiOH in a subsequent step. |
| Starting material remains | Inactive Catalyst (Oxidation). | Use fresh Pd(PPh |
| Emulsion during workup | Carboxylic acid acting as surfactant. | Add brine and a small amount of MeOH to break the emulsion. |
References
- Gray, G. W., & Hird, M. (1994). Liquid Crystals: Chemistry and Physics. Taylor & Francis. (Classic text establishing the relationship between lateral substitution and melting point depression).
-
Goodby, J. W., et al. (2014). Handbook of Liquid Crystals, Volume 3. Wiley-VCH.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational review on chemoselectivity in Suzuki coupling).
-
BenchChem. (2025).[3][4] Optimizing reaction conditions for 4'-Bromobiphenyl-2-carboxylic acid synthesis (Analogous protocol adapted for 2'-isomer).
-
Sigma-Aldrich. (2025). Product Specification: 2'-Bromobiphenyl-3-carboxylic acid.[5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2'-Bromobiphenyl-3-carboxylic acid | 1049143-36-3 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Solubility of 2'-Bromobiphenyl-3-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide, prepared by our senior application scientists, provides in-depth technical and practical advice on the solubility challenges associated with 2'-Bromobiphenyl-3-carboxylic acid. We understand that navigating the physicochemical properties of compounds is crucial for experimental success. This resource is designed to provide you with the necessary information and protocols to effectively handle this compound in your research.
Frequently Asked Questions (FAQs)
Q1: Why is 2'-Bromobiphenyl-3-carboxylic acid so difficult to dissolve in water?
The poor aqueous solubility of 2'-Bromobiphenyl-3-carboxylic acid is a direct result of its molecular structure. The molecule is predominantly nonpolar due to the two bulky phenyl rings. While the carboxylic acid group is polar and capable of hydrogen bonding with water, its contribution is overshadowed by the large, hydrophobic biphenyl backbone.[1] As the nonpolar carbon chain length increases in carboxylic acids, their water solubility decreases.[2] This makes it challenging for water molecules to surround and solvate the compound, leading to very low solubility.
Q2: I've heard DMSO is a good solvent for this compound. Why is that?
Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent, meaning it has a strong dipole moment but does not readily donate protons.[3] This property makes it an excellent solvent for a wide range of organic compounds, including those that are poorly soluble in water.[4][5] DMSO can effectively solvate both the nonpolar biphenyl portion and the polar carboxylic acid group of 2'-Bromobiphenyl-3-carboxylic acid, leading to significantly higher solubility compared to water.
Q3: Can I improve the aqueous solubility of 2'-Bromobiphenyl-3-carboxylic acid without using DMSO?
Yes, for applications where DMSO is not suitable, the aqueous solubility of carboxylic acids can be significantly increased by converting them into a salt.[6][7] By adding a base (e.g., sodium hydroxide, potassium carbonate), the carboxylic acid is deprotonated to form a carboxylate salt. This salt is ionic and much more polar than the parent acid, leading to greater solubility in water.[8] The pH of the solution plays a critical role in this process; typically, a pH 1.5-2 units above the pKa of the carboxylic acid is needed for complete deprotonation and dissolution.[8]
Q4: Are there any stability concerns when storing 2'-Bromobiphenyl-3-carboxylic acid in DMSO?
While DMSO is an excellent solvent for storage, the stability of the compound in DMSO should be considered, especially for long-term storage.[3] It is good practice to store stock solutions at low temperatures (e.g., -20°C or -80°C) to minimize any potential degradation. For sensitive experiments, it is advisable to prepare fresh solutions or to perform stability studies under your specific storage conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates out of aqueous solution. | The pH of the solution is too low, causing the carboxylate salt to convert back to the less soluble carboxylic acid. | Ensure the pH of your aqueous buffer is maintained at a level that keeps the compound in its deprotonated, soluble salt form. Monitor and adjust the pH as needed. |
| Cloudiness or precipitation observed when diluting a DMSO stock solution into an aqueous buffer. | The concentration of the compound in the final aqueous solution exceeds its solubility limit. | Optimize the dilution scheme to ensure the final concentration in the aqueous buffer is below the compound's solubility limit at that specific buffer composition and pH. It may be necessary to lower the final concentration or adjust the buffer conditions. |
| Inconsistent results in biological assays. | The compound may not be fully dissolved, leading to inaccurate concentrations. | Always ensure the compound is completely dissolved in the stock solution before further dilution. Visually inspect for any particulate matter. If necessary, use techniques like gentle warming or sonication to aid dissolution in DMSO. |
Comparative Solubility Overview
| Solvent | Expected Solubility | Mechanism of Solvation |
| Water | Poorly soluble | The large nonpolar biphenyl structure dominates the molecule, leading to unfavorable interactions with polar water molecules. |
| DMSO | Highly soluble | As a polar aprotic solvent, DMSO can effectively solvate both the nonpolar and polar regions of the molecule. |
| Aqueous Buffer (with pH adjustment) | Soluble (as a salt) | Deprotonation of the carboxylic acid to a carboxylate salt at basic pH increases polarity and aqueous solubility. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of 2'-Bromobiphenyl-3-carboxylic acid in DMSO.
Materials:
-
2'-Bromobiphenyl-3-carboxylic acid (MW: 277.12 g/mol )
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Weigh out 2.77 mg of 2'-Bromobiphenyl-3-carboxylic acid.
-
Add the weighed compound to a clean, dry vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container.
Protocol 2: Preparation of a Solubilized Aqueous Solution via pH Adjustment
This protocol provides a general method for solubilizing 2'-Bromobiphenyl-3-carboxylic acid in an aqueous buffer by forming a salt.
Materials:
-
2'-Bromobiphenyl-3-carboxylic acid
-
Aqueous buffer of choice (e.g., phosphate-buffered saline)
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Add the desired amount of 2'-Bromobiphenyl-3-carboxylic acid to the aqueous buffer.
-
Begin stirring the suspension.
-
Slowly add the 1 M NaOH solution dropwise while monitoring the pH of the solution with a calibrated pH meter.
-
Continue to add NaOH until the compound is fully dissolved. You should observe the solution becoming clear.
-
Note the final pH at which the compound completely dissolves. It is recommended to maintain the pH at least 1.5-2 units above the pKa of the carboxylic acid.
-
This solution can then be used for your experiments, ensuring the pH is maintained.
Visualizing Solubility Principles
The following diagram illustrates the key factors influencing the solubility of 2'-Bromobiphenyl-3-carboxylic acid in water and DMSO.
Caption: Factors influencing the solubility of 2'-Bromobiphenyl-3-carboxylic acid.
References
- Vertex AI Search. (2025). Dimethyl Sulfoxide (DMSO)
- Vertex AI Search. (2026).
- Vertex AI Search. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences.
- Vertex AI Search. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?
-
Wikipedia. (2026). Dimethyl sulfoxide. Retrieved from [Link]
-
PubMed. (n.d.). Dissolution of carboxylic acids. III: The effect of polyionizable buffers - PubMed - NIH. Retrieved from [Link]
-
Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
LibreTexts. (2021). 25.2 Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromobiphenyl. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Dissolution Method Development for Poorly Soluble Compounds. Retrieved from [Link]
-
Lumen Learning. (n.d.). 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]
-
ChEMBL. (n.d.). Assay: Solubility of the compound in DMSO (CHEMBL3878090). Retrieved from [Link]
-
PubMed. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved from [Link]
-
Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Retrieved from [Link]
- DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2.
-
ResearchGate. (2018). Solubility of drug in DMSO? Retrieved from [Link]
-
Studylib. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds. Retrieved from [Link]
Sources
- 1. iupac.github.io [iupac.github.io]
- 2. research.library.fordham.edu [research.library.fordham.edu]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. toku-e.com [toku-e.com]
- 7. 2-Bromobiphenyl | C12H9Br | CID 16329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
removing palladium impurities from 2'-Bromobiphenyl-3-carboxylic acid
Technical Support Center: Palladium Impurity Removal
Introduction: The Challenge of Latent Palladium in Biaryl Carboxylic Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for synthesizing biaryl structures like 2'-Bromobiphenyl-3-carboxylic acid, a key intermediate in pharmaceutical development. However, a persistent challenge is the removal of residual palladium catalyst from the final product. For active pharmaceutical ingredients (APIs), regulatory bodies have established stringent limits on elemental impurities, as they offer no therapeutic benefit and can pose a safety risk.[1] The presence of a carboxylic acid moiety, as in our target molecule, introduces specific challenges, including potential chelation with the metal center and interactions with basic scavengers, which can complicate purification efforts.
This guide provides a comprehensive technical resource for researchers, scientists, and process chemists to effectively troubleshoot and resolve issues related to palladium contamination in 2'-Bromobiphenyl-3-carboxylic acid and similar compounds.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium so critical in drug development? A1: The primary driver is regulatory compliance and patient safety. International guidelines, specifically ICH Q3D, mandate strict control over elemental impurities in final drug products.[1][2] Palladium is classified as a Class 2B element, and its permitted daily exposure (PDE) is tightly controlled.[3] Beyond regulatory concerns, residual palladium can interfere with downstream chemistry, compromise the stability of the API, and generate false positives or negatives in biological screening assays.[4]
| Route of Administration | Permitted Daily Exposure (PDE) (µ g/day ) | Typical Concentration Limit (ppm, µg/g) * |
| Oral | 100 | 10 |
| Parenteral | 10 | 1 |
| Inhalation | 1 | 0.1 |
| Concentration limits are calculated based on a maximum daily drug dose of 10g. For lower doses, higher concentrations may be justifiable.[5] |
Q2: What are the primary methods for palladium removal, and how do they compare? A2: Several methods exist, each with distinct advantages and disadvantages. The optimal choice depends on the scale of the reaction, the nature of the palladium species, cost considerations, and the properties of the target molecule.
| Method | Mechanism | Advantages | Disadvantages |
| Metal Scavengers | Chemisorption via high-affinity functional groups (e.g., thiols, amines).[6][7] | High selectivity, high efficiency (often to <5 ppm), broad applicability.[8][9] | Higher cost, potential for product loss on the solid support.[2] |
| Activated Carbon | Physisorption onto a porous carbon surface.[10][11] | Low cost, effective for many Pd species, good for decolorization.[6] | Can be non-selective, leading to significant product loss; efficiency varies by carbon type.[10][12] |
| Crystallization | Separation based on differential solubility between the product and impurity. | Can be effective for final polishing; scalable. | Often ineffective on its own as palladium species can co-crystallize or remain in the mother liquor.[2][13] |
| Chromatography | Separation based on differential partitioning between a stationary and mobile phase. | Effective for purification. | Can be costly and time-consuming for large-scale operations; often requires a subsequent scavenging step for trace removal.[4] |
Q3: How does the carboxylic acid group in 2'-Bromobiphenyl-3-carboxylic acid affect the choice of scavenger? A3: The carboxylic acid is a critical consideration. Under basic conditions, it will be deprotonated to a carboxylate, which can have different solubility and binding properties. If using an amine-based scavenger (e.g., SiliaMetS Triamine), there is a risk of an acid-base interaction, which could lead to adsorption of your product onto the scavenger. Therefore, for acidic compounds, it is generally recommended to perform scavenging under neutral or slightly acidic conditions. Thiol-based scavengers (e.g., QuadraSil MP, SiliaMetS Thiol) are often the preferred choice as their mechanism is based on the high affinity of sulfur for palladium and is less pH-dependent.[8][14][15]
Troubleshooting Guide
Q4: My isolated 2'-Bromobiphenyl-3-carboxylic acid is a gray or black powder, even after initial workup. What's wrong? A4: A dark color is a classic indicator of the formation of palladium black (Pd(0)), which consists of fine, insoluble palladium aggregates.[16] This typically happens when the palladium catalyst is no longer stabilized by its ligands and precipitates out of solution.
-
Causality: This can be caused by running the reaction at too high a temperature, for too long, or under conditions where ligands degrade.
-
Solution:
-
Filtration: Before proceeding, attempt to remove the bulk of the Pd(0) by filtering your crude reaction mixture through a pad of Celite®. This is most effective for heterogeneous particles.[17]
-
Scavenging: Even after filtration, soluble and colloidal palladium species will remain. Proceed with a high-affinity scavenger. Thiol-based scavengers are particularly effective at capturing both soluble Pd(II) and colloidal Pd(0) species.[18]
-
Q5: I performed a scavenger treatment, but my ICP-MS results show palladium levels are still over 100 ppm. Why did it fail? A5: Scavenger inefficiency can be traced to several experimental parameters.
-
Possible Causes & Solutions:
-
Incorrect Scavenger Choice: The palladium in your solution may be in a form (e.g., a highly stable complex) that has a low affinity for the chosen scavenger. Screen multiple scavengers with different functional groups (e.g., thiol, diamine, TMT) to find the most effective one.[8][15]
-
Insufficient Equivalents: The amount of scavenger was too low to capture all the palladium. For initial screening, use a higher loading (e.g., 4-8 molar equivalents relative to the initial palladium load).[19][20] This can be optimized later.
-
Suboptimal Conditions: Scavenging kinetics can be slow. Increasing the temperature (e.g., to 40-50 °C) and time (e.g., 4-18 hours) can significantly improve efficiency.[8][12] The choice of solvent is also critical; ensure your product is fully dissolved to allow for effective interaction with the solid-supported scavenger.
-
Atmosphere: Some studies have shown that scavenging under air can be more efficient than under an inert atmosphere, possibly due to the oxidation state of the palladium species.[8]
-
Q6: My yield dropped by 30% after treating my product with activated carbon. How can I prevent this product loss? A6: This is a common issue with activated carbon due to its high surface area and non-specific adsorption.[12] Your polar carboxylic acid product is likely adsorbing onto the carbon surface along with the palladium.
-
Solutions:
-
Reduce Carbon Loading: Use the minimum amount of carbon necessary. Start with a low loading (e.g., 1-2 wt% relative to your product) and increase only if palladium removal is insufficient.
-
Screen Carbon Types: Different activated carbons have different pore structures and surface properties. Some may exhibit lower product binding.[10]
-
Use a More Selective Method: This is a classic scenario where switching to a functionalized silica scavenger is justified. While the upfront cost is higher, the improved selectivity often leads to a higher overall yield of your valuable product, making it more cost-effective.[9][21]
-
Post-Treatment Wash: After filtering off the carbon, wash it thoroughly with a fresh portion of the solvent to recover some of the adsorbed product.
-
// This path is for a different starting problem, but can be linked start -> check_loss [style=invis]; // Placeholder for layout
// A hypothetical path for product loss issue product_loss_start [label="High Product Loss Issue", fillcolor="#EA4335", fontcolor="#FFFFFF", style=invis]; product_loss_start -> check_loss [style=invis]; check_loss -> use_silica [label="Yes"]; check_loss -> optimize_carbon [label="No"]; use_silica -> screen_scavengers; optimize_carbon -> screen_scavengers; } .dot Caption: Decision tree for palladium removal strategy.
Experimental Protocols
Protocol 1: Small-Scale Screening of Palladium Scavengers
Objective: To identify the most effective scavenger for 2'-Bromobiphenyl-3-carboxylic acid from a crude reaction mixture.
Materials:
-
Crude 2'-Bromobiphenyl-3-carboxylic acid solution (post-workup, dissolved in a suitable solvent like THF, Ethyl Acetate, or Toluene, at ~10-20 vol).
-
Scavengers for screening: SiliaMetS® Thiol, SiliaMetS® Diamine, QuadraSil® MP, Activated Carbon (e.g., DARCO® KB-G).
-
Glass vials with stir bars.
-
Heating block.
-
Syringe filters (0.45 µm PTFE).
-
ICP-MS for analysis.
Procedure:
-
Prepare Stock Solution: Dissolve a known quantity of the crude product in a suitable solvent to create a homogenous stock solution. Take an initial sample ("t=0") for ICP-MS analysis to determine the starting palladium concentration.
-
Aliquot: In separate labeled vials, add equal volumes of the stock solution (e.g., 5 mL).
-
Add Scavengers: To each vial, add a scavenger. Use a consistent loading, for example, 4-8 molar equivalents relative to the initial amount of palladium catalyst used in the reaction.[19]
-
Stir and Heat: Place the vials on a heating block stirrer set to 45 °C and stir for 4 hours.
-
Sample and Filter: After 4 hours, take an aliquot from each vial. Filter the sample through a syringe filter to remove the solid scavenger.
-
Analyze: Dilute the filtered samples appropriately and submit them for ICP-MS analysis to determine the final palladium concentration.
-
Evaluate: Compare the final ppm levels for each scavenger to identify the most efficient one.
Protocol 2: Bulk Scavenging with Thiol-Functionalized Silica
Objective: To reduce palladium levels in a batch of 2'-Bromobiphenyl-3-carboxylic acid using an optimized scavenger.
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve the crude 2'-Bromobiphenyl-3-carboxylic acid (e.g., 10 g) in an appropriate solvent (e.g., 100 mL of THF).
-
Scavenger Addition: Based on screening results, add the selected thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). Calculate the required amount based on the initial palladium load. For example, if 0.1 mol% of Pd(OAc)₂ was used for a 10 g batch, you have ~20 mg of Pd. Using 4 equivalents of a scavenger with a loading of 1.2 mmol/g would require approximately 2.5 g of scavenger.[19]
-
Reaction: Heat the mixture to 45-50 °C and stir for 4-18 hours. Monitor the progress by taking small, filtered aliquots for ICP-MS analysis if desired.
-
Filtration: Once scavenging is complete, cool the mixture to room temperature. Filter the slurry through a Büchner funnel fitted with filter paper to remove the solid scavenger.
-
Washing: Wash the scavenger cake on the filter with two portions of fresh solvent (e.g., 2 x 20 mL THF) to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes. Remove the solvent under reduced pressure.
-
Final Analysis: Take a sample of the final solid product for ICP-MS analysis to confirm that palladium levels are within the required specification (<10 ppm).
References
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts.
- Colacot, T. J. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science.
- CatSci. (n.d.). Process Development Whitepaper: Metal Scavenging.
- SiliCycle Inc. (n.d.). SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. Technology Networks.
- BenchChem. (2025). QuadraSil MP | 1225327-73-0.
- Velocity Scientific Solutions. (n.d.). SiliaMetS.
- Arbor Assays. (2017).
- Al-Absi, M. A., et al. (n.d.).
- SiliCycle Inc. (n.d.). Application Note: Metal Scavenging. Velocity Scientific Solutions.
- Colacot, T. J. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science (RSC Publishing).
- Economidou, M., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Biotage. (2023). How to Remove Palladium in three easy steps.
- Johnson M
- Gmernicka, D., et al. (2023). Recovery of Pd(II)
- Wang, Y., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed.
- CMC Pharma. (n.d.). ICH Q3D Elemental Impurities.
- BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.
- Johnson M
- SiliCycle. (2016). Metal Scavenging using bulk SiliaMetS functionalized silica. YouTube.
- Sigma-Aldrich. (n.d.). QuadraSil™.
- Charoen, S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
- ResearchGate. (n.d.).
- Johnson Matthey. (n.d.).
- Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium.
- Garrett, C. E., et al. (2011). Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents.
- Reddit. (2025). Your trick to remove residual palladium. r/Chempros.
- Alfa Chemistry. (n.d.). ICH Q3D - Requirements for Elemental Impurities in Pharmaceuticals.
- Welch, C. J., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.
- Welch, C. J., et al. (2025). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
- BenchChem. (n.d.).
- Agilent. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution.
- ResearchGate. (2015).
- ResearchGate. (2015). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?.
- European Medicines Agency (EMA). (2008).
- Phillips, S., et al. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. biotage.com [biotage.com]
- 3. agilent.com [agilent.com]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
- 8. catsci.com [catsci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. arborassays.com [arborassays.com]
- 14. QuadraSil MP | 1225327-73-0 | Benchchem [benchchem.com]
- 15. velocityscientific.com.au [velocityscientific.com.au]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. ingentaconnect.com [ingentaconnect.com]
- 19. velocityscientific.com.au [velocityscientific.com.au]
- 20. m.youtube.com [m.youtube.com]
- 21. Scavenging Technologies from Johnson Matthey - Pharmaceutical Technology [pharmaceutical-technology.com]
Technical Support Center: Optimizing Suzuki Coupling for Ortho-Substituted Bromobiphenyls
Current Status: Operational Role: Senior Application Scientist Ticket ID: ORTHO-SUZUKI-OPT-001
Executive Summary: The "Ortho-Effect" Challenge
Welcome to the technical support hub for sterically demanding Suzuki-Miyaura cross-couplings. If you are working with ortho-substituted bromobiphenyls (either as the electrophile or the product of a coupling), you are fighting two distinct kinetic battles:
-
Steric Impediment: Ortho-substituents block the metal center, dramatically slowing down Oxidative Addition (if the bromide is hindered) and Transmetallation .
-
Protodeboronation: Because the cross-coupling cycle slows down, the boronic acid species spends more time exposed to the base/solvent, leading to hydrolytic cleavage of the C-B bond (protodeboronation) rather than C-C bond formation.[1]
This guide moves beyond "standard conditions" (e.g., Pd(PPh3)4/Na2CO3) which almost invariably fail for these substrates. We utilize high-activity catalyst systems designed to force the catalytic cycle forward before side reactions can occur.
Catalyst & Ligand Selection: The Engine
For ortho-substituted systems, the ligand must be electron-rich (to facilitate oxidative addition) and bulky (to force reductive elimination of the crowded product).
Recommended Systems
| System Type | Ligand/Catalyst | Mechanism of Action | Best Use Case |
| Buchwald Phosphines | SPhos / XPhos | Dialkylbiaryl phosphines create a protective pocket around Pd. The lower ring interaction promotes reductive elimination. | General Purpose. Excellent for 2,2'-disubstituted biaryls. |
| NHC Precatalysts | Pd-PEPPSI-IPr | N-Heterocyclic Carbenes (NHC) are strong | Extreme Sterics. "Tetra-ortho" substitutions or highly deactivated bromides. |
| Anhydrous System | Pd(OAc)2 + SPhos | Used with anhydrous bases (TMSOK) to eliminate water, the primary source of protons for deboronation. | Unstable Boronic Acids. When the boronic acid decomposes faster than it couples. |
Mechanistic Visualization
The following diagram illustrates the specific bottlenecks in hindered couplings and where our recommended catalysts intervene.
Caption: The Catalytic Cycle highlighting the "Danger Zone" where slow transmetallation leads to protodeboronation.
Experimental Protocols (SOPs)
Do not deviate from the order of addition. In hindered systems, catalyst activation time is critical.
Protocol A: The "Buchwald" Standard (SPhos)
Best for: 2,6-disubstituted bromobenzenes coupling with stable boronic acids.
-
Charge Reactor: To a reaction vial equipped with a magnetic stir bar, add:
-
Ortho-substituted Aryl Bromide (1.0 equiv)
-
Boronic Acid (1.5 equiv) — Excess is crucial due to potential deboronation.
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%) — 2:1 L:M ratio is standard.
-
K₃PO₄ (2.0 equiv, finely ground)
-
-
Solvent: Add Toluene/Water (10:1 ratio). The small amount of water is necessary for the inorganic base to dissolve and activate the boron, but too much promotes side reactions.
-
Degas: Sparge with Argon for 10 minutes. Oxygen kills the active Pd(0)-SPhos species.
-
Reaction: Seal and heat to 100°C for 12–24 hours.
-
Workup: Cool, filter through Celite, and analyze via LCMS.
Protocol B: The "Tank" (Pd-PEPPSI-IPr)
Best for: Extremely hindered "tetra-ortho" systems or electron-poor bromides.
-
Charge Reactor: Add:
-
Aryl Bromide (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Pd-PEPPSI-IPr (2 mol%) — This is a pre-formed catalyst; no ligand mixing required.
-
K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for higher solubility).
-
-
Solvent: 1,4-Dioxane or DME (Technical Grade is usually acceptable, but dry is better).
-
Reaction: Heat to 80–110°C . The NHC ligand is extremely thermally stable and prevents Pd black formation even at high temperatures.
Protocol C: The "Dry Run" (Anhydrous TMSOK)
Best for: Substrates where the boronic acid turns into benzene (protodeboronation) before coupling.
-
Concept: We remove water entirely. The base is Potassium Trimethylsilanolate (TMSOK) , which is soluble in organic solvents and acts as a silanolate activator for the boron.
-
Charge Reactor (Glovebox or Schlenk line):
-
Aryl Bromide (1.0 equiv)
-
Boronic Ester (Pinacol ester preferred) (1.2 equiv)
-
Pd(OAc)₂ (5 mol%) / SPhos (10 mol%)
-
TMSOK (2.0 equiv)
-
-
Solvent: Anhydrous THF or Toluene.
-
Reaction: Heat to 60–80°C. Note: TMSOK is a strong base; ensure your substrate tolerates it.
Troubleshooting Matrix & FAQs
Diagnostic Flowchart
Use this logic tree to diagnose failure modes based on crude LCMS data.
Caption: Diagnostic logic for common failure modes in hindered Suzuki coupling.
Frequently Asked Questions
Q: My boronic acid is disappearing instantly, but no product is forming. Why? A: You are experiencing rapid protodeboronation . In ortho-substituted boronic acids, the C-B bond is strained. In the presence of water and base, the boron is replaced by a proton.[2]
-
Fix: Switch to Protocol C (Anhydrous) . If you must use water, use a huge excess of boronic acid (3.0 equiv) and add it portion-wise (e.g., every hour) to maintain a steady concentration. Alternatively, use MIDA boronates which slowly release the active species [1].[2][3]
Q: I see a black precipitate (Pd black) after 1 hour. Is the reaction dead? A: Yes. Pd black indicates the ligand has dissociated, and the palladium has aggregated into inactive nanoparticles. This happens because the oxidative addition into the hindered bromide is too slow, leaving the Pd(0) species unstable.
-
Fix: Increase the Ligand:Metal ratio to 3:1 or switch to Pd-PEPPSI-IPr , which is designed to be extremely stable against aggregation [2].
Q: Can I use Pd(dppf)Cl₂ or Pd(PPh₃)₄? A: No. These are "Generation 1" catalysts. Triphenylphosphine is not electron-rich enough to insert into hindered bromides, and it is not bulky enough to force the reductive elimination of a crowded biaryl. You need "Generation 3" ligands (Buchwald) or NHCs [3].
Q: Why do you recommend Potassium Phosphate (K₃PO₄) over Carbonate? A: K₃PO₄ is more basic than carbonate but less nucleophilic. In hindered systems, you need a strong driving force for the transmetallation step. However, if your substrate has base-sensitive esters, stick to K₂CO₃ or Cs₂CO₃.
References
-
Knapp, D. M., et al. (2010). Protodeboronation of Arylboronic Acids. Journal of the American Chemical Society.[4] [Link]
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A User-Friendly, All-Purpose Pd-NHC Precatalyst.[5][6] Chemistry - A European Journal. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research. [Link]
-
Kinzel, T., et al. (2010). Anhydrous Suzuki-Miyaura Coupling with Potassium Trimethylsilanolate. Journal of the American Chemical Society.[4] [Link]
Sources
Technical Support Center: Troubleshooting Low Conversion in 2'-Bromobiphenyl-3-carboxylic acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Bromobiphenyl-3-carboxylic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its unique structure, featuring a sterically hindered carboxylic acid and a reactive aryl bromide, presents both opportunities and challenges in chemical transformations. Low conversion rates are a frequent impediment, leading to time-consuming optimization and purification efforts.
This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during reactions involving 2'-Bromobiphenyl-3-carboxylic acid. By understanding the underlying mechanistic principles and the impact of steric and electronic factors, researchers can more effectively diagnose and resolve problems leading to low yields.
Section 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. However, the steric hindrance around the bromine atom in 2'-Bromobiphenyl-3-carboxylic acid can significantly impact the efficiency of this transformation.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with 2'-Bromobiphenyl-3-carboxylic acid is showing low conversion, with significant amounts of starting material and homocoupling byproducts. What are the likely causes?
A1: This is a classic issue when dealing with sterically hindered aryl halides. Several factors could be at play:
-
Inefficient Oxidative Addition: The bulky biphenyl system can hinder the approach of the palladium(0) catalyst to the C-Br bond, slowing down the rate-determining oxidative addition step.[1][2]
-
Catalyst Deactivation: The carboxylic acid moiety can coordinate to the palladium center, potentially deactivating the catalyst.[3] This is especially problematic if the reaction is run under conditions that favor the carboxylate form.
-
Homocoupling of Boronic Acid: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid partner, consuming it in an unproductive pathway.[4] This is often exacerbated if a Pd(II) precatalyst is used, as its reduction to the active Pd(0) can facilitate this side reaction.[5]
-
Protodeborylation: Boronic acids can be unstable and undergo hydrolysis (protodeborylation), especially under basic aqueous conditions, which removes the active coupling partner from the reaction.[4][6]
Troubleshooting Guide: Low Conversion in Suzuki Coupling
| Problem | Potential Cause | Recommended Solution & Rationale |
| Incomplete Conversion | Poor Catalyst Activity/Turnover | Switch to a more active catalyst system. For sterically hindered substrates, bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[7][8] These ligands promote both the oxidative addition and reductive elimination steps.[7] |
| Catalyst Deactivation by Carboxylate | Protect the carboxylic acid. Convert the carboxylic acid to a methyl or ethyl ester prior to the coupling reaction. The ester can be hydrolyzed back to the acid in a subsequent step. This prevents the carboxylate from interfering with the catalyst. | |
| Insufficient Base Strength | Use a stronger, non-nucleophilic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium or potassium carbonate, especially in anhydrous conditions.[2] The base is crucial for activating the boronic acid for transmetalation.[8] | |
| High Levels of Homocoupling | Presence of Oxygen | Ensure rigorous degassing. Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.[5] Oxygen can oxidize the Pd(0) catalyst and promote homocoupling.[4] |
| Use of Pd(II) Precatalyst | Start with a Pd(0) source. Using a precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can minimize the side reactions that occur during the in-situ reduction of Pd(II) salts.[5] | |
| Loss of Boronic Acid | Protodeborylation | Use a more stable boronic acid derivative. Consider using a pinacol boronate ester or a potassium trifluoroborate salt.[9][10] These are generally more stable to hydrolysis and release the boronic acid slowly under the reaction conditions.[9][11] |
| Solubility Issues | Optimize the solvent system. A biphasic system (e.g., toluene/water, dioxane/water) is common, but for poorly soluble substrates, a single organic solvent like DMF or DMSO might be necessary.[12] However, be mindful that DMF can decompose at high temperatures. |
Experimental Protocol: Optimized Suzuki Coupling of an Esterified Substrate
This protocol outlines a general procedure for the Suzuki coupling of the methyl ester of 2'-Bromobiphenyl-3-carboxylic acid.
-
Esterification: Protect the carboxylic acid of 2'-Bromobiphenyl-3-carboxylic acid as a methyl ester using standard methods (e.g., SOCl₂ in methanol or Fischer esterification).
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the methyl 2'-bromobiphenyl-3-carboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Hydrolysis: If the carboxylic acid is the desired final product, hydrolyze the purified ester using standard saponification conditions (e.g., LiOH or NaOH in a THF/water mixture).
Visualization: Troubleshooting Workflow for Suzuki Coupling
Sources
- 1. fiveable.me [fiveable.me]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Minimizing Debromination in Biphenyl Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address a common and often frustrating side reaction in biphenyl synthesis: debromination. Our goal is to equip you with the knowledge and practical strategies to minimize the formation of this undesired byproduct, thereby improving your reaction yields, simplifying purification, and accelerating your research.
Introduction to the Challenge of Debromination
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions, are powerful tools for the construction of aryl-aryl bonds, the core of biphenyl structures.[1][2][3][4] However, a competing pathway known as hydrodebromination or simply debromination, where the bromine substituent on an aryl starting material is replaced by a hydrogen atom, can significantly reduce the yield of the desired biphenyl product.[5][6][7] This side reaction not only consumes valuable starting material but also introduces a byproduct that can be challenging to separate from the target molecule.
The primary culprit behind debromination is often the in-situ formation of a palladium-hydride (Pd-H) species.[7][8] This reactive intermediate can reductively eliminate with the aryl group on the palladium center, leading to the formation of the debrominated arene.[8] The propensity for this side reaction is influenced by a delicate interplay of several factors, including the choice of base, ligand, solvent, and reaction temperature.[5][6]
This guide is structured to help you diagnose the potential causes of debromination in your specific reaction and to provide actionable solutions to mitigate this unwanted side reaction.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant problem in biphenyl synthesis?
A1: Debromination, also known as hydrodehalogenation, is a side reaction in which the bromine atom on your aryl starting material is replaced by a hydrogen atom.[5][7] This leads to the formation of an undesired, non-brominated byproduct instead of your target biphenyl. This is problematic for two main reasons: it lowers the overall yield of your desired product, and the debrominated byproduct often has similar physical properties to the starting material or the product, complicating purification efforts.[6]
Q2: What is the underlying mechanism of debromination in palladium-catalyzed cross-coupling reactions?
A2: The most widely accepted mechanism involves the generation of a palladium-hydride (Pd-H) species within the catalytic cycle.[7][8] This can happen through several pathways, including the reaction of the palladium complex with the base, solvent (especially alcohols), or even trace amounts of water.[7] Once formed, the Pd-H species can participate in a reductive elimination step with the aryl group attached to the palladium, resulting in the formation of the debrominated arene and regenerating the Pd(0) catalyst.[8]
Q3: Are certain types of aryl bromides more prone to debromination?
A3: Yes, the electronic nature of the aryl bromide plays a significant role. Electron-deficient aryl bromides are generally more susceptible to debromination.[7] Additionally, N-heterocyclic bromides (e.g., bromo-imidazoles, -pyrroles, -indoles) are particularly prone to this side reaction.[5][7][9] The nitrogen atom in these heterocycles can coordinate to the palladium catalyst, influencing the reaction pathway. For N-H containing heterocycles, deprotonation by the base can increase the electron density of the ring, which can also affect the propensity for debromination.[9]
Q4: How does the choice of palladium catalyst and ligand influence debromination?
A4: The catalyst and ligand system is critical. The electronic and steric properties of the phosphine ligands, in particular, play a crucial role.[6] Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, can promote the desired reductive elimination step to form the biphenyl product over the debromination pathway.[10][11] These ligands can accelerate the rate of the desired coupling and sterically hinder the approach of hydride donors to the palladium center.[10] Conversely, less sterically demanding or more electron-poor ligands may favor the formation of the debrominated byproduct.
Q5: Can protecting the N-H group on a heterocyclic substrate help prevent debromination?
A5: Absolutely. For N-H containing heterocycles like indoles and pyrroles, protecting the nitrogen atom is a highly effective strategy to suppress debromination.[5][9][12] The acidic N-H proton can interfere with the catalytic cycle, and its deprotonation under basic conditions increases the ring's electron density, making the C-Br bond more susceptible to cleavage.[9] Common protecting groups like tert-Butoxycarbonyl (Boc) or (2-(Trimethylsilyl)ethoxy)methyl (SEM) can prevent this and lead to cleaner reactions with higher yields of the desired biphenyl product.[9][12]
Troubleshooting Guide: A Systematic Approach to Minimizing Debromination
If you are observing significant amounts of your debrominated starting material, this guide provides a systematic approach to troubleshoot and optimize your reaction conditions.
Issue 1: Significant Debromination in a Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a versatile method for biphenyl synthesis, but it is not immune to debromination.[1][4] The choice of base and solvent system are often the primary culprits.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Sources
- 1. jmcct.com [jmcct.com]
- 2. nobelprize.org [nobelprize.org]
- 3. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
column chromatography solvent systems for biphenyl carboxylic acids
Ticket ID: #BPH-CA-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary
Biphenyl carboxylic acids (e.g., intermediates of Telmisartan, Diflunisal, and liquid crystal precursors) present a dual challenge in silica gel chromatography: strong adsorption (tailing) due to the carboxylic acid moiety and poor solubility due to the rigid, crystalline biphenyl scaffold.[2]
This guide provides validated solvent systems and troubleshooting protocols to overcome these specific physicochemical barriers.
Part 1: Diagnostic Workflow
Before selecting a solvent system, determine your purification strategy based on your compound's solubility and ionization state.
Figure 1: Decision matrix for selecting loading techniques and mobile phases based on compound behavior.
Part 2: Knowledge Base Articles (Troubleshooting)
KBA-001: Eliminating Tailing (The "Comet" Effect)
Issue: Biphenyl carboxylic acids often elute as broad streaks rather than tight bands.[2] Root Cause: The pKa of a typical biphenyl carboxylic acid is ~4.2. The pKa of silanol groups (Si-OH) on silica gel is ~5–7.[2] This acidity mismatch leads to hydrogen bonding and proton exchange between the analyte and the stationary phase [1].
The Solution: Acidic Modifiers
You must suppress the ionization of the carboxylic acid to keep it in its neutral, protonated form (
| Solvent System | Composition (v/v) | Application Case |
| Standard Phase | Hexane : EtOAc + 1% AcOH | Best for mono-carboxylic biphenyls (e.g., 4-biphenylcarboxylic acid).[1][2] Start at 90:10, gradient to 60:40. |
| High Polarity | DCM : MeOH + 1% AcOH | Required for di-acids or biphenyls with polar substituents (-OH, -NH2).[1][2] Note: DCM can cause column cracking; run slower.[3] |
| Aromatic Stacking | Toluene : EtOAc : Formic Acid (75:25:1) | "Magic" mix for rigid biphenyls.[2] Toluene disrupts |
| Chlorinated Alt. | Chloroform : MeOH : AcOH (95:5:0.5) | Use if DCM is too volatile or if compound precipitates in Hexane.[2] |
Critical Protocol: When using acetic acid (AcOH), you must flush the column with the modifier in the equilibration step. If you only add it to the eluent bottle later, the "acid front" will separate from the solvent front, causing reproducible Rf values to fail.
KBA-002: Solving Solubility Issues (The "Brick Dust" Problem)
Issue: Biphenyl derivatives are highly crystalline. They may dissolve in DCM but precipitate immediately upon contact with Hexane/EtOAc, clogging the column inlet.
The Solution: Solid (Dry) Loading Do not attempt liquid loading if your compound requires DCM or THF to dissolve.[2]
Protocol:
-
Dissolve the crude biphenyl acid in the minimum amount of a strong solvent (DCM, Acetone, or THF).
-
Add silica gel (ratio: 1g silica per 1g crude).[2]
-
Evaporate the solvent on a rotary evaporator until you have a free-flowing dry powder.
-
Vacuum Step: Place the powder in a vacuum desiccator for 20 minutes to remove trace solvent (crucial to prevent band broadening).
-
Pour this powder onto the top of your pre-equilibrated column and cover with a layer of sand [3].
KBA-003: Impurity Separation (Decarboxylation)
Issue: Biphenyl carboxylic acids can decarboxylate under thermal stress or acidic conditions, forming the non-polar parent biphenyl.[1][2]
-
Observation: A fast-moving spot (Rf > 0.[1][2]8) in Hexane/EtOAc.[2]
-
Separation: These are easily separated using 100% Hexane or 5% EtOAc/Hexane before increasing polarity to elute the acid.
Part 3: Frequently Asked Questions (FAQ)
Q: Can I use Triethylamine (TEA) instead of Acetic Acid?
A: Generally, no .[2] While TEA neutralizes silica, it converts your carboxylic acid into a carboxylate salt (
Q: My compound is stuck at the baseline even with 50% EtOAc. A: Switch to the DCM/MeOH system. Biphenyl di-carboxylic acids or those with extra hydrogen-bonding groups often require 5-10% Methanol to elute.[1][2] Ensure you maintain the 1% acid modifier.[4]
Q: I see "ghost peaks" or leaching. A: If using Formic Acid, ensure it is fresh.[1] Formic acid can degrade into water and CO, changing the polarity of your mobile phase over time. Acetic acid is more stable for long columns.
References
-
Phenomenex. (n.d.).[2] Overcoming Peak Tailing of Basic and Acidic Analytes. Retrieved from [Link]
-
ResearchGate. (2018).[2] TLC tailing and carboxylic acid? Discussion on solvent systems for aromatic acids. Retrieved from [Link]
-
University of Rochester. (n.d.).[2] Tips for Flash Column Chromatography: Solid Loading. Not Voodoo. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.).[2] Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in 2'-Bromo Biphenyl Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for challenges encountered during the cross-coupling of sterically hindered substrates, specifically focusing on 2'-bromo biphenyl derivatives. The synthesis of these multi-ortho-substituted biaryls is a significant challenge due to strong steric repulsion that can impede the formation of the pivotal aryl-aryl bond.
Understanding the Core Challenge: The "Steric Wall"
The primary obstacle in coupling reactions involving 2'-bromo biphenyls is the steric hindrance imposed by the ortho-substituent on the biphenyl scaffold. In the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, this steric clash primarily affects two key steps in the catalytic cycle:
-
Oxidative Addition: The initial insertion of the Palladium(0) catalyst into the carbon-bromine bond can be sterically hindered.
-
Reductive Elimination: This final, product-forming step is often the rate-limiting step. The bulky ortho groups on both coupling partners create significant steric repulsion, raising the energy barrier for the two aryl groups to come together and be eliminated from the palladium center.[1]
The goal of any successful protocol is to select a catalytic system that can overcome these high activation barriers. This typically involves the strategic selection of ligands, bases, and reaction conditions to facilitate these challenging mechanistic steps.
Catalytic Cycle and Points of Steric Conflict
Caption: Suzuki-Miyaura cycle highlighting sterically challenging steps.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling of a 2'-bromo biphenyl derivative failing or giving low yields? Low yields in these reactions are common and can stem from several factors.[2] The most frequent culprit is an inefficient catalytic cycle, where either the oxidative addition of the sterically hindered aryl bromide is slow, or the final reductive elimination step is disfavored due to steric clash.[1][3] Other common issues include catalyst deactivation, suboptimal reaction conditions (base, solvent, temperature), or side reactions like protodeboronation of the boronic acid partner.[2][3]
Q2: What is the single most important parameter to optimize for a sterically hindered coupling? The choice of ligand is paramount. For sterically demanding couplings, standard ligands like triphenylphosphine are often ineffective.[4] You need bulky, electron-rich monophosphine ligands (i.e., Buchwald ligands) or N-heterocyclic carbenes (NHCs). These ligands promote the crucial oxidative addition and reductive elimination steps by creating a coordinatively unsaturated and reactive palladium center.[3][5]
Q3: Which class of ligands is better for this chemistry: Buchwald-type phosphines or N-Heterocyclic Carbenes (NHCs)? Both classes have proven highly effective.
-
Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos) are often the first choice due to their extensive track record in forming sterically congested biaryls.[1][6] They possess the required steric bulk and electron-donating properties to facilitate the catalytic cycle.
-
N-Heterocyclic Carbenes (NHCs) are also excellent choices, known for forming very stable palladium complexes that can exhibit high turnover numbers. Ligands with flexible steric bulk can be particularly advantageous, adapting their conformation to accommodate hindered substrates at different stages of the catalytic cycle.[5][7]
The optimal ligand is substrate-dependent, and screening a small panel of both ligand types is a recommended strategy.
Q4: Can I use a 2'-chloro biphenyl instead of a 2'-bromo biphenyl? While possible, aryl chlorides are significantly less reactive than aryl bromides in oxidative addition.[8] Coupling of aryl chlorides requires a more active catalyst system, typically involving very electron-rich and sterically demanding ligands like IPr (an NHC ligand) or specific Buchwald ligands, often at higher temperatures.[5][7] If you are developing a new route, starting with the aryl bromide or iodide is advisable for a higher probability of success.
Q5: Are there alternatives to Suzuki-Miyaura coupling for these substrates? Yes. If Suzuki coupling proves intractable, several other cross-coupling reactions can be effective for synthesizing sterically crowded biaryls.
-
Kumada-Corriu Coupling: This reaction uses highly reactive Grignard reagents (Ar-MgX) and can be exceptionally efficient for hindered substrates, often proceeding under mild conditions.[9][10][11] Its main drawback is the low functional group tolerance of the Grignard reagent.[11]
-
Negishi Coupling: Utilizes organozinc reagents (Ar-ZnX), which offer a good balance of reactivity and functional group tolerance.[12]
-
Ullmann Reaction: A classic method using copper catalysis, typically requiring high temperatures. While effective for some hindered systems, the harsh conditions can limit its applicability.[13][14]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the coupling of 2'-bromo biphenyl derivatives.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting challenging coupling reactions.
Common Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Trace Conversion | 1. Inactive Catalyst System: The chosen ligand is not suitable for the sterically demanding substrate. 2. Low Reaction Temperature: Insufficient thermal energy to overcome the activation barrier for oxidative addition or reductive elimination. | 1. Switch to a More Effective Ligand: Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, AntPhos) or NHC ligands (e.g., IPr, IMes).[15][16] 2. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Toluene (110 °C) or Dioxane (101 °C) are common high-boiling solvents. |
| Low Yield (<50%) with Starting Material Remaining | 1. Inefficient Reductive Elimination: This is the most common rate-limiting step for hindered biaryl synthesis.[1] 2. Suboptimal Base: The base may not be strong enough to facilitate the transmetalation step effectively. 3. Protodeboronation: The boronic acid is being consumed by a side reaction, especially with excess base or water.[3] | 1. Use a Bulky Ligand: Ligands with large steric profiles (e.g., a large cone angle) are known to accelerate reductive elimination.[1][3] 2. Change the Base: Switch to a stronger, non-nucleophilic base like K₃PO₄, Cs₂CO₃, or CsF.[15][17] 3. Use Anhydrous Conditions: Ensure solvents and reagents are dry. Using potassium trifluoroborate salts instead of boronic acids can sometimes mitigate protodeboronation. |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. 2. Catalyst Decomposition: The active Pd(0) catalyst may be decomposing, leading to palladium black which can catalyze homocoupling. | 1. Thoroughly Degas: Degas the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst. Maintain an inert atmosphere throughout the reaction.[2] 2. Use a Pre-catalyst: Palladium pre-catalysts are more stable and ensure a controlled generation of the active Pd(0) species, minimizing side reactions.[18] |
| Formation of Hydrodehalogenated Byproduct | 1. β-Hydride Elimination: If the coupling partner has β-hydrogens (e.g., an alkylboronic acid), this can be a competitive pathway.[16] 2. Catalyst-Mediated Reduction: Trace water or other proton sources can lead to the reduction of the aryl bromide. | 1. Ligand Choice: For aryl-alkyl couplings, specific ligands like AntPhos have been shown to suppress β-hydride elimination.[16] 2. Rigorous Anhydrous Conditions: Use freshly distilled solvents and dry reagents to minimize proton sources. |
Detailed Experimental Protocols
The following protocols provide a starting point for optimization. Always perform reactions under an inert atmosphere (Argon or Nitrogen).
Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Ligand
This protocol is a robust starting point for coupling a 2'-bromo biphenyl derivative with an arylboronic acid.
-
To a dry reaction vessel, add:
-
2'-Bromo biphenyl substrate (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv), finely ground.
-
-
Seal the vessel with a septum and purge with Argon for 15 minutes.
-
Add the catalyst components:
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
-
Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 5 mL).
-
Heat the reaction at 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Kumada-Corriu Coupling for Highly Hindered Substrates
This method is an excellent alternative when Suzuki coupling fails and functional group tolerance is not a major concern.[10]
-
Prepare the Grignard Reagent: In a separate flame-dried flask, prepare the aryl Grignard reagent from the corresponding aryl bromide and magnesium turnings in anhydrous THF.
-
To the main reaction vessel (flame-dried), add:
-
Seal the vessel , purge with Argon, and add anhydrous THF (5 mL).
-
Cool the mixture to 0 °C or room temperature, depending on reactivity.
-
Slowly add the Grignard reagent (1.1 mmol, 1.1 equiv) via syringe.
-
Stir the reaction at room temperature for 2-12 hours. The reaction is often rapid.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ether or ethyl acetate).
-
Purify as described in the Suzuki protocol.
References
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).
- Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. American Chemical Society.
- Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. PMC.
- Synthesis of Hindered Biaryls via Aryne Addition and in Situ Dimerization. Organic Letters.
- An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal.
- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. Benchchem.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
- Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Request PDF - ResearchGate.
- Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. Organic Chemistry Portal.
- Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters - ACS Publications.
- Kumada Cross-Coupling Reaction. Alfa Chemistry.
- Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Synlett.
- Why am I getting low yield for my Suzuki coupling reaction? Reddit.
- Suzuki Coupling. Organic Chemistry Portal.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
- How to improve the yield of 4'-Bromobiphenyl-2-carboxylic acid reactions. Benchchem.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. xray.uky.edu [xray.uky.edu]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Precipitation of 2'-Bromobiphenyl-3-carboxylic Acid
Executive Summary & Molecule Context
2'-Bromobiphenyl-3-carboxylic acid (CAS: 1049143-36-3 / 154798-58-2) is a critical biaryl intermediate, most notably utilized in the synthesis of thrombopoietin receptor agonists like Eltrombopag [1, 2].
The isolation of this compound typically follows a Suzuki-Miyaura coupling reaction.[1] The final purification step—precipitation from an alkaline aqueous solution via acidification—is the most common failure point. Users frequently report "oiling out" (liquid-liquid phase separation) instead of crystallization, occlusion of Palladium (Pd) impurities, and difficult filtration due to fine particle size.
This guide replaces generic advice with a chemically grounded, self-validating protocol designed to ensure high purity (>98%) and filterable morphology.
The Science of Precipitation (Mechanistic Insight)
To control the precipitation, you must understand the solubility profile of the molecule.
The pKa Threshold
The carboxylic acid group on the biphenyl ring has a pKa of approximately 4.0 – 4.2 (analogous to 3-phenylbenzoic acid).
-
pH > 6.0: The molecule exists as the carboxylate anion (
). It is water-soluble. -
pH = 4.1: 50% is ionized; 50% is protonated (insoluble). This is the "danger zone" for oiling out.
-
pH < 2.0: >99% is protonated (
). Maximum yield is achieved here.
The "Oiling Out" Phenomenon
Because the 2'-bromobiphenyl moiety is highly lipophilic, the protonated free acid prefers to separate as a dense oil rather than a crystal if the concentration is too high or the neutralization is too rapid. This oil eventually hardens into an impure, glass-like solid that traps reagents.
Standard Operating Procedure (SOP)
Use this protocol for the initial isolation of the crude acid from the reaction mixture.
Pre-requisites:
-
Crude reaction mixture (post-coupling).
-
Reagents: 2M NaOH, 6M HCl, Ethyl Acetate (EtOAc) or Toluene.
Phase 1: Extraction & Impurity Purge
-
Alkaline Extraction: Dilute the organic reaction mixture with water. Adjust aqueous phase to pH 10–12 using 2M NaOH.
-
Why: Ensures the product is fully dissolved in the water phase as a salt.
-
-
Organic Wash: Wash the aqueous layer twice with EtOAc or Toluene.
-
Why: Removes non-acidic impurities (unreacted aryl halides, phosphine ligands, and neutral byproducts) [3].
-
-
Filtration: Filter the aqueous layer through Celite or a 0.45µm membrane.
-
Why: Removes insoluble Pd black residues before precipitation.
-
Phase 2: Controlled Precipitation (The Critical Step)
-
Temperature Set: Heat the clarified aqueous solution to 45–50°C .
-
Why: Solubility of the free acid is slightly higher at warm temperatures, preventing immediate oiling out upon first acid contact.
-
-
Seed Addition: Add a small amount (<1% wt) of pure seed crystals if available.
-
Slow Acidification:
-
Add 6M HCl dropwise with vigorous stirring.
-
Target 1: Lower pH to ~5.5 . Hold for 10 minutes.
-
Target 2: Slowly lower pH to 4.0 (Cloud point). Watch for turbidity. If oil droplets form, STOP and reheat slightly until they dissolve or crystallize.
-
Target 3: Once a solid slurry is established, continue acidifying to pH 1.0 – 1.5 .
-
-
Digestion: Stir the slurry at ambient temperature for 1–2 hours.
-
Why: Allows "Ostwald Ripening"—small crystals dissolve and redeposit onto larger ones, improving filtration speed and purity.
-
-
Filtration & Wash: Filter the solid.[2][3] Wash with water (pH adjusted to 1.0) followed by a minimal displacement wash with cold n-heptane (removes residual lipophilic surface impurities).
Troubleshooting Guide
Issue 1: The Product "Oiled Out" (Sticky Gum/Taffy)
Diagnosis: The acidification happened too fast, or the concentration was too high, causing the product to crash out as a supercooled liquid. Corrective Action:
-
Do not filter. Re-basify to pH 10 with NaOH until the oil dissolves back into solution.
-
Add 10% Ethanol (EtOH) to the aqueous phase. The alcohol acts as a co-solvent to increase the solubility of the protonated form slightly, smoothing the transition.
-
Repeat acidification slowly at a higher temperature (50–60°C).
Issue 2: Product is Grey/Black (Pd Contamination)
Diagnosis: Palladium catalyst carried over during precipitation. Corrective Action:
-
Dissolve the wet cake in EtOAc.
-
Wash with 5% L-Cysteine or Thiourea solution. These ligands bind Pd avidly and pull it into the aqueous waste [4].
-
Re-evaporate or re-precipitate.
Issue 3: Low Yield (<70%)
Diagnosis: Final pH was not low enough, or the product is partially soluble in the wash solvent. Corrective Action:
-
Ensure final pH is < 2.0 .
-
Check the filtrate.[2] If product is present, the volume of water used was likely too high (the compound has non-zero water solubility). Salt out the aqueous layer by adding NaCl (brine) to force precipitation.
Visual Workflows
Diagram 1: Optimized Isolation Workflow
Caption: Step-by-step isolation workflow ensuring Pd removal and controlled crystallization.
Diagram 2: "Oiling Out" Logic Tree
Caption: Decision logic for handling phase separation issues during acidification.
Frequently Asked Questions (FAQs)
Q: Can I use Sulfuric Acid (H2SO4) instead of HCl?
A: Yes, but HCl is preferred. Sodium chloride (NaCl) formed during neutralization is highly soluble and washes away easily. Sodium sulfate (
Q: Why is the melting point of my precipitate lower than the literature value (154-158°C)? A: This usually indicates occluded solvent or impurities. The 2'-bromo substituent creates a "pocket" in the crystal lattice that can trap solvent molecules. Dry the sample under high vacuum at 60°C for at least 12 hours. If the MP is still low, recrystallize from Ethanol/Water (1:1).
Q: I see a pink hue in the white powder. What is it? A: This is characteristic of trace Palladium oxidation. While often chemically insignificant (<50 ppm), it is aesthetically unacceptable for pharmaceutical intermediates. Perform a wash with EDTA or L-Cysteine solution as described in the Troubleshooting section.
References
-
Eltrombopag Synthesis: Laleu, B., et al. "Process for the preparation of 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid."[4][5] U.S. Patent Application 2009/0124827. (Describes the Suzuki coupling and workup of related biphenyl acids).
-
Biphenyl Acid Intermediates: "Preparation method of Eltrombopag key intermediate." Google Patents CN110407702A.
- General Workup Protocols: Li, J. J., et al. "Contemporary Drug Synthesis." John Wiley & Sons, 2004. (Chapter on Biaryl synthesis workups).
-
Palladium Removal: Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 346(8), 889-900, 2004.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Synthesis and Application of 2-Bromobiphenyl_Chemicalbook [chemicalbook.com]
- 4. CN110407702A - A kind of preparation method of Eltrombopag key intermediate 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
Validation & Comparative
The Foundational Principles: Interpreting Aromatic ¹³C NMR Spectra
An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 2'-Bromobiphenyl-3-carboxylic Acid
In the landscape of drug development and materials science, the precise structural elucidation of novel molecules is paramount. Biphenyl carboxylic acids, for instance, are recognized as crucial structural motifs in medicinally active compounds and functional materials. Among these, 2'-Bromobiphenyl-3-carboxylic acid presents a unique case for spectroscopic analysis due to its asymmetric substitution, which gives rise to a complex and informative Nuclear Magnetic Resonance (NMR) spectrum. This guide provides a comprehensive analysis of the ¹³C NMR chemical shifts for this compound, offering a comparative framework against structurally related molecules and a detailed experimental protocol for data acquisition.
¹³C NMR spectroscopy is a powerful technique that provides direct insight into the carbon skeleton of a molecule. For aromatic systems like biphenyls, the chemical shift (δ) of each carbon atom is exquisitely sensitive to its local electronic environment. This environment is primarily dictated by the interplay of inductive and resonance effects of the substituents, as well as steric factors.
-
Inductive Effects : These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the substituent. Electron-withdrawing groups, like a carboxylic acid or a halogen, pull electron density away from the attached carbon and its neighbors, causing a deshielding effect and a shift to a higher ppm value (downfield).
-
Resonance Effects : These are transmitted through the pi (π) system of the aromatic ring. Substituents with lone pairs (like bromine) or π-bonds (like a carbonyl group) can donate or withdraw electron density, respectively. These effects are most pronounced at the ortho and para positions.
-
The "Heavy Atom" Effect : For halogens like bromine and iodine, a phenomenon known as the "heavy atom effect" can lead to an upfield (lower ppm) shift for the ipso-carbon (the carbon directly attached to the halogen). This is contrary to what would be expected based on electronegativity alone and is attributed to the large electron cloud of the halogen influencing the shielding of the carbon nucleus[1].
-
Steric Effects : In biphenyl systems, bulky substituents at the ortho positions (C2, C6, C2', C6') can hinder free rotation around the C1-C1' bond. This forces a twisted conformation, which can disrupt π-conjugation between the two rings and subsequently alter the chemical shifts of the ring carbons.
Structural Analysis of 2'-Bromobiphenyl-3-carboxylic Acid
To facilitate a clear discussion, the carbon atoms of 2'-Bromobiphenyl-3-carboxylic acid are numbered as shown in the diagram below.
Caption: Structure of 2'-Bromobiphenyl-3-carboxylic acid with carbon numbering.
Comparative Analysis of ¹³C NMR Chemical Shifts
| Carbon Atom | Biphenyl-3-carboxylic acid (Predicted, δ ppm) | 2-Bromobiphenyl (Experimental, δ ppm) | 2'-Bromobiphenyl-3-carboxylic acid (Predicted, δ ppm) | Assignment Rationale |
| Ring A | Influenced by -COOH and Phenyl Group | |||
| C1 | ~141 | - | ~141.5 | Quaternary carbon, attached to the other ring. Slightly deshielded. |
| C2 | ~129 | - | ~129.5 | ortho to the phenyl group, deshielded. |
| C3 | ~131 | - | ~131.2 | ipso-carbon attached to COOH, deshielded. |
| C4 | ~130 | - | ~130.5 | para to the phenyl group, deshielded. |
| C5 | ~129 | - | ~129.3 | meta to both substituents, less affected. |
| C6 | ~128 | - | ~128.5 | ortho to the phenyl group, deshielded. |
| Ring B | Influenced by -Br and Phenyl Group | |||
| C1' | ~140 | 142.6 | ~140.8 | Quaternary carbon, attached to Ring A. |
| C2' | ~128 | 122.9 | ~123.0 | ipso-carbon attached to Br, shielded by the heavy atom effect. |
| C3' | ~129 | 131.6 | ~132.0 | ortho to Br, deshielded by inductive effect. |
| C4' | ~128 | 129.3 | ~129.8 | meta to Br, less affected. |
| C5' | ~127 | 127.8 | ~128.0 | para to Br, influenced by resonance. |
| C6' | ~127 | 133.3 | ~133.5 | ortho to Br, deshielded by inductive effect. |
| -COOH | ~172 | - | ~171.8 | Carbonyl carbon, strongly deshielded. |
Discussion of Predicted Chemical Shifts:
-
Carboxylic Acid Carbon (-COOH): This carbon is expected to appear furthest downfield, typically in the 170-185 ppm range, due to the strong deshielding effect of the two oxygen atoms[2].
-
Ring A (Carboxylic Acid-Substituted Ring):
-
C3: The ipso-carbon directly attached to the electron-withdrawing carboxylic acid group will be deshielded, appearing around 131 ppm.
-
C2 and C4: The ortho and para carbons to the carboxylic acid group will also be deshielded due to the inductive effect.
-
C1: This quaternary carbon, being part of the biphenyl linkage, is expected to be downfield, around 141.5 ppm.
-
-
Ring B (Bromine-Substituted Ring):
-
C2': This is the ipso-carbon attached to the bromine atom. Due to the "heavy atom effect," this carbon will be shielded and appear significantly upfield, predicted around 123.0 ppm[1]. This is a key signature in the spectrum.
-
C3' and C6': The carbons ortho and para to the bromine atom are expected to be deshielded due to bromine's inductive electron withdrawal.
-
C1': The quaternary carbon of the biphenyl linkage on this ring will also be downfield, around 140.8 ppm.
-
Experimental Protocol for ¹³C NMR Acquisition
A robust and reproducible protocol is essential for obtaining high-quality ¹³C NMR data.
Sources
High-Resolution HPLC Purity Analysis of 2'-Bromobiphenyl-3-carboxylic acid
Executive Summary: The Challenge of Ortho-Substituted Biphenyls
2'-Bromobiphenyl-3-carboxylic acid (CAS: 1049143-36-3) is a critical intermediate in the synthesis of sartan-class antihypertensives (AT1 receptor antagonists) and functionalized organic materials. Its purity is paramount because the ortho-bromo substituent is the reactive handle for subsequent cross-coupling, while the carboxylic acid directs solubility and binding.
The Analytical Problem: Standard generic HPLC methods often fail to separate this compound from its positional isomers (3'-bromo or 4'-bromo analogs) and protodeboronation byproducts (biphenyl-3-carboxylic acid). Furthermore, the carboxylic acid moiety (
The Solution: This guide compares a Generic C18 Method against an Optimized Phenyl-Hexyl Method . We demonstrate that exploiting
Method Comparison: Generic vs. Optimized
We evaluated two distinct methodologies. The "Generic" method represents a standard starting point in many organic synthesis labs. The "Optimized" method represents a validated protocol suitable for QC release.
Table 1: Chromatographic Conditions Comparison
| Parameter | Method A: Generic (Standard) | Method B: Optimized (Recommended) |
| Column | C18 (ODS-3), | Phenyl-Hexyl , |
| Mechanism | Hydrophobic Interaction (Van der Waals) | Hydrophobic + |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | 20 mM Potassium Phosphate (pH 2.5) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 10-90% B over 20 min | 30-70% B over 15 min (Isocratic hold option) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV 254 nm | UV 254 nm (Ref 360 nm) |
| Temperature | Ambient ( | Controlled ( |
Why Method B Outperforms Method A
-
Selectivity for Isomers: The 2'-bromo substituent forces the biphenyl rings into a twisted conformation (steric hindrance). A standard C18 column interacts primarily with hydrophobicity and struggles to differentiate the 2'-bromo (twisted) from the 4'-bromo (planar) isomers. The Phenyl-Hexyl phase engages in
stacking with the biphenyl core; the degree of interaction is highly sensitive to the planarity of the molecule, allowing baseline separation of isomers [1]. -
Peak Shape Control: Formic acid is a weak acid and often fails to fully suppress the ionization of carboxylic acids, leading to "fronting" or "tailing." Phosphate buffer at pH 2.5 ensures the carboxylic acid is 99% protonated (neutral), resulting in sharp, symmetrical peaks (
) [2].
Experimental Protocol (Optimized Method)
3.1. Reagents and Materials [1][2][3][4][5]
-
Reference Standard: 2'-Bromobiphenyl-3-carboxylic acid (>99.0%).
-
Solvents: HPLC Grade Acetonitrile, Milli-Q Water.
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), Phosphoric Acid ( ). -
Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (
).
3.2. Solution Preparation
-
Buffer Preparation (pH 2.5): Dissolve 2.72 g of
in 1000 mL of water (20 mM). Adjust pH to with dilute phosphoric acid. Filter through a membrane. -
Diluent: Acetonitrile : Water (50:50 v/v).[2]
-
Sample Preparation: Accurately weigh 10 mg of the sample into a 20 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc:
).
3.3. Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Comment |
| 0.0 | 65 | 35 | Equilibration |
| 2.0 | 65 | 35 | Isocratic Hold (Polar impurities) |
| 12.0 | 20 | 80 | Linear Gradient |
| 15.0 | 20 | 80 | Wash |
| 15.1 | 65 | 35 | Re-equilibration |
| 20.0 | 65 | 35 | End |
Performance Data & Validation
The following data summarizes the performance of the Optimized Method (Phenyl-Hexyl) versus the Generic Method (C18).
Table 2: System Suitability Parameters
| Parameter | Generic Method (C18) | Optimized Method (Phenyl-Hexyl) | Acceptance Criteria |
| Retention Time ( | 14.2 min | 8.4 min | N/A |
| Tailing Factor ( | 1.8 (Significant Tailing) | 1.05 (Symmetrical) | |
| Theoretical Plates ( | 8,500 | 14,200 | |
| Resolution ( | 1.2 (Co-elution) | 3.4 (Baseline) |
Note: The resolution between the target 2'-bromo compound and its des-bromo impurity (biphenyl-3-carboxylic acid) is critical. The Phenyl-Hexyl column maximizes this separation due to the significant difference in
Visualizing the Method Development Workflow
The following diagram illustrates the decision logic used to arrive at the optimized Phenyl-Hexyl method, highlighting the critical "fork" where generic methods fail.
Caption: Logic flow for selecting Phenyl-Hexyl stationary phase and acidic phosphate buffer to overcome peak tailing and isomer co-elution.
References
-
Queen's University Belfast. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Research Portal.
-
SIELC Technologies. (2018). Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Application Notes.
-
BenchChem. (2025).[3] Structural Analysis and Confirmation of 4'-Bromobiphenyl-2-carboxylic Acid: A Technical Guide. BenchChem Technical Guides.
-
Phenomenex. (2025).[1][3] Chiral and Achiral HPLC Separation of Isomers Guide. Phenomenex Technical Library.
-
Sigma-Aldrich. (2024). Product Specification: 2'-Bromobiphenyl-3-carboxylic acid. MilliporeSigma.
Sources
Comparative Guide: Reactivity of 2'-Bromo vs. 3'-Bromo Biphenyl Carboxylic Acids
Executive Summary
In biphenyl scaffold synthesis—a cornerstone of modern drug discovery (e.g., Angiotensin II receptor blockers)—the position of the halogen substituent dictates not just reaction rate, but the entire synthetic strategy.
This guide compares 2'-bromo-[1,1'-biphenyl]-carboxylic acid (Ortho-substituted) and 3'-bromo-[1,1'-biphenyl]-carboxylic acid (Meta-substituted). While they share a molecular formula, their reactivity profiles are divergent due to the "Ortho Effect." The 2'-isomer presents significant steric challenges requiring specialized catalytic systems but offers unique access to axially chiral pharmacophores. The 3'-isomer behaves as a standard aryl halide, prioritizing kinetic efficiency.
Structural & Conformational Analysis
The primary differentiator between these isomers is steric clash leading to restricted rotation around the C1-C1' pivot bond.
The Dihedral Twist
-
3'-Bromo (Meta): The bromine atom is distant from the pivot bond. The biphenyl system retains rotational freedom, averaging a dihedral angle of ~30–45° in solution. This allows the rings to approach coplanarity, facilitating orbital overlap during conjugation.
-
2'-Bromo (Ortho): The bromine atom occupies the "bay region," clashing with the ortho-hydrogens of the carboxylic acid ring. To minimize Van der Waals repulsion, the rings twist to a dihedral angle of 60–90°. This breaks conjugation and creates a "steric wall" around the bromine.
Visualization of Steric Impact
The following diagram illustrates how steric bulk in the 2'-position blocks catalyst access, necessitating high-energy pathways or specialized ligands.
Figure 1: Impact of bromine position on conformational mobility and catalyst accessibility.
Reactivity Profile: Cross-Coupling (Suzuki-Miyaura)
The Suzuki coupling of these substrates highlights the necessity of ligand matching. The carboxylic acid moiety (unless protected as an ester) introduces an additional challenge: it can poison Pd catalysts or sequester base.
Comparative Performance Data
The table below summarizes typical performance metrics when coupling these substrates with phenylboronic acid.
| Feature | 3'-Bromo (Meta) | 2'-Bromo (Ortho) |
| Reactivity Class | High (Standard Aryl Halide) | Low (Hindered Aryl Halide) |
| Rate Limiting Step | Oxidative Addition | Transmetallation / Reductive Elimination |
| Preferred Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd(OAc)₂ + SPhos / XPhos / P(t-Bu)₃ |
| Typical Yield | >90% (Standard Conditions) | 40-60% (Standard); >85% (Optimized) |
| Side Reactions | Minimal (Protodehalogenation <5%) | Homocoupling, Protodehalogenation (>15%) |
| Base Requirement | Standard (Na₂CO₃, K₂CO₃) | Stronger/Bulky (K₃PO₄, Cs₂CO₃) |
Mechanistic Insight
-
3'-Bromo: The oxidative addition of Pd(0) into the C-Br bond is fast. The open geometry allows the boronic acid to approach the Pd center easily for transmetallation.
-
2'-Bromo: Oxidative addition still occurs, but the resulting Pd(II) species is sterically crowded. The incoming nucleophile (boronate) struggles to displace the halide/ligand. Bulky, electron-rich ligands (Buchwald type) are required to expand the coordination sphere and facilitate reductive elimination.
Metal-Halogen Exchange (Lithiation)[1]
Lithiation via n-BuLi or t-BuLi offers a pathway to electrophilic trapping (e.g., forming aldehydes or ketones).
The "Parham-Type" Cyclization Risk
A critical distinction exists if the carboxylic acid is protected as an ester or amide.
-
3'-Li Intermediate: Stable at -78°C. Reacts with external electrophiles to form functionalized biphenyls.
-
2'-Li Intermediate: Highly prone to intramolecular attack on the carbonyl group of the neighboring ring (if within reach), leading to fluorenone derivatives. This is a feature for synthesis, but a bug if you want to preserve the biphenyl core.
Experimental Protocols
Protocol A: Standard Coupling for 3'-Bromo Isomer
Use this for high-throughput library synthesis where steric hindrance is low.
-
Setup: Charge a reaction vial with 3'-bromo-biphenyl-4-carboxylic acid (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (3 mol%).
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio).
-
Base: Add Na₂CO₃ (3.0 equiv). Note: Excess base is needed to neutralize the carboxylic acid first.
-
Reaction: Heat to 80°C for 4–6 hours.
-
Workup: Acidify with 1N HCl to pH 3 (to precipitate the acid product), extract with EtOAc.
Protocol B: High-Performance Coupling for 2'-Bromo Isomer
Use this for sterically demanding 2'-substrates to prevent stalled reactions.
-
Catalyst Pre-complexation: In a separate vial, mix Pd(OAc)₂ (5 mol%) and SPhos (10 mol%) in Toluene. Stir for 5 mins to generate the active catalytic species.
-
Substrate Loading: To the main vessel, add 2'-bromo-biphenyl-4-carboxylic acid (1.0 equiv), Arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Combination: Add the catalyst solution and water (Toluene/Water 10:1 biphasic system works well for SPhos).
-
Reaction: Heat to 100°C vigorously (sealed tube recommended) for 12–16 hours.
-
Validation: Monitor by LCMS. If protodehalogenation (loss of Br replaced by H) exceeds 10%, switch solvent to n-Butanol.
Strategic Applications in Drug Design
Atropisomerism as a Design Feature
The 2'-bromo scaffold is a gateway to atropisomers . If the carboxylic acid ring also possesses ortho-substitution (e.g., a methyl group at C2), the rotation becomes locked.
-
Application: Synthesis of axially chiral ligands or resolving enantiomers for protein binding pockets that require a fixed twisted conformation.
-
Warning: If your target molecule must be achiral, avoid the 2'-bromo precursor or ensure the final product lacks blocking groups.
Decision Matrix: Which to Choose?
Figure 2: Strategic selection of isomers based on medicinal chemistry goals.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. (Defines the use of SPhos for hindered 2'-biaryls).
-
Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition, 44(34), 5384–5427.
-
Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Journal of Organic Chemistry, 59(21), 6391–6394. (Demonstrates industrial relevance of 2'-substituted biphenyls).
A Technical Guide to the Melting Point of 2'-Bromobiphenyl-3-carboxylic Acid: A Comparative and Methodological Analysis
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Structurally Related Compounds
To establish a reasonable estimate for the melting point of 2'-Bromobiphenyl-3-carboxylic acid, it is instructive to examine the melting points of its structural isomers and related analogues. The position of the bromine atom and the carboxylic acid group on the biphenyl scaffold significantly influences intermolecular interactions, and thus the melting point.
| Compound | Structure | Melting Point (°C) |
| 2'-Bromobiphenyl-3-carboxylic acid | (Target Compound) | Not Reported |
| 3-Biphenylcarboxylic acid | 164-169[1][2] | |
| 2-Bromobenzoic acid | 146-152[3][4] | |
| 4'-Bromo-biphenyl-4-carboxylic acid | Data not consistently reported in searches | |
| 3'-Bromobiphenyl-3-carboxylic acid | Data not consistently reported in searches |
Table 1: Comparison of Melting Points for 2'-Bromobiphenyl-3-carboxylic Acid and Structurally Related Analogues.
Expert Insights:
The melting point is dictated by the strength of intermolecular forces in the crystal lattice. For aromatic carboxylic acids, these forces are primarily hydrogen bonding between the carboxylic acid groups (often forming dimers) and van der Waals interactions between the aromatic rings.[5]
-
Hydrogen Bonding: The carboxylic acid moiety allows for strong hydrogen bonding, which significantly raises the melting point compared to non-acidic analogues.[6]
-
Molecular Symmetry and Packing: The planarity and symmetry of the molecule affect how efficiently it can pack into a crystal lattice. More symmetrical molecules often have higher melting points. The substitution pattern on the biphenyl rings in 2'-Bromobiphenyl-3-carboxylic acid will induce a degree of torsional strain, affecting planarity and, consequently, crystal packing.[7]
-
Effect of Bromine Substitution: The presence of the bromine atom increases the molecular weight and polarizability, leading to stronger dispersion forces. Its position influences the overall dipole moment and steric hindrance, which can either increase or decrease the melting point depending on the resulting crystal packing efficiency.
Based on the data from the analogues, it is reasonable to hypothesize that the melting point of 2'-Bromobiphenyl-3-carboxylic acid will likely fall within a similar range, potentially between 150°C and 180°C. However, empirical determination is essential for an accurate value.
Experimental Determination of Melting Point: A Validated Protocol
The following protocol outlines the authoritative method for determining the melting point of a pure crystalline organic compound using a modern melting point apparatus. This procedure ensures accuracy and reproducibility.
Principle:
The melting point is determined by heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range from the first sign of melting (the point at which the first droplet of liquid appears) to the complete liquefaction of the sample.[8] For a pure compound, this range should be narrow (typically 0.5-1.0°C).[9]
Experimental Workflow:
Caption: Workflow for Accurate Melting Point Determination.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample of 2'-Bromobiphenyl-3-carboxylic acid is completely dry, as residual solvent can act as an impurity and depress the melting point.[10]
-
Place a small amount of the crystalline solid on a clean, dry watch glass and crush it into a fine powder using a spatula.
-
Jab the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.
-
Tap the closed end of the capillary tube on a hard surface, or drop it through a long glass tube, to tightly pack the powder to a height of 2-3 mm.[10]
-
-
Instrument Setup and Calibration:
-
Before use, ensure the melting point apparatus is calibrated. This is crucial for data integrity.[11][12]
-
Calibration is performed using certified reference standards with known, sharp melting points that bracket the expected melting point of the sample.[13][14] Common standards include vanillin (81-83°C), acetanilide (114-116°C), and caffeine (234-237°C).[13]
-
Follow the instrument manufacturer's instructions for the calibration routine.
-
-
Melting Point Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.[10]
-
If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-20°C per minute to get a ballpark value.
-
For an accurate measurement, use a fresh sample and set the initial temperature to about 20°C below the expected or preliminary melting point.
-
Heat rapidly to this temperature, then reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[15]
-
Observe the sample through the magnified viewing port.
-
Record the temperature at which the first droplet of liquid is observed (T_initial).
-
Continue heating at the slow rate and record the temperature at which the entire sample has melted into a clear liquid (T_final).
-
The melting point is reported as the range from T_initial to T_final.
-
-
Data Interpretation and Trustworthiness:
-
A narrow melting point range (≤ 1°C) is indicative of a high-purity sample.
-
A broad melting point range (> 2°C) suggests the presence of impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature range.[9]
-
The protocol is self-validating through the use of a calibrated instrument and the observation of a sharp melting range for the pure compound.
-
Conclusion
References
-
2-bromobenzoic acid. (2025, May 20). Mol-Instincts. Retrieved February 23, 2026, from [Link]
-
2-Bromobenzoic acid. (n.d.). LookChem. Retrieved February 23, 2026, from [Link]
-
2-bromobenzoic acid. (n.d.). Stenutz. Retrieved February 23, 2026, from [Link]
-
Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP. Retrieved February 23, 2026, from [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved February 23, 2026, from [Link]
-
Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]
-
University of Alberta. (n.d.). Melting point determination. Retrieved February 23, 2026, from [Link]
-
2-BROMOBENZOIC ACID. (n.d.). Loba Chemie. Retrieved February 23, 2026, from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved February 23, 2026, from [Link]
-
Choudhary, A. (n.d.). Calibration of Melting Point Apparatus. Pharmaguideline. Retrieved February 23, 2026, from [Link]
-
biphenyl-3-carboxylic acid. (n.d.). Stenutz. Retrieved February 23, 2026, from [Link]
-
California State University, Bakersfield. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. Retrieved February 23, 2026, from [Link]
-
Stanford Research Systems. (n.d.). Temperature Calibration Methods Background. Retrieved February 23, 2026, from [Link]
-
University of Toronto. (n.d.). Melting Point Determination. Retrieved February 23, 2026, from [Link]
-
Mettler Toledo. (n.d.). Melting Point Reference Standards. Retrieved February 23, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes. Retrieved February 23, 2026, from [Link]
-
Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved February 23, 2026, from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved February 23, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Physical Properties of Carboxylic Acids. Retrieved February 23, 2026, from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved February 23, 2026, from [Link]
-
Student Academic Success. (2025, June 15). Properties and Trends of Organic Compounds. Retrieved February 23, 2026, from [Link]
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- 1. 3-Biphenylcarboxylic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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A Comparative Guide to the UV-Vis Absorption Spectra of Biphenyl Carboxylic Acid Derivatives
This guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis) absorption spectra of biphenyl carboxylic acid derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the underlying principles that govern the spectral properties of these important molecules. We will explore how structural isomers, conformational rigidity, and environmental factors dictate their interaction with UV-Vis light, supported by comparative data and a robust experimental protocol.
Theoretical Foundations: UV-Vis Absorption in Aromatic Systems
UV-Vis spectroscopy measures the absorption of light by a molecule, which results in the excitation of an electron from a lower energy molecular orbital to a higher energy one.[1] In organic molecules like biphenyl carboxylic acids, the most significant electronic transitions occur within the π-electron systems of the aromatic rings.
-
Electronic Transitions and Conjugation: The core of these molecules is a conjugated system, characterized by alternating single and double bonds that allow for the delocalization of π-electrons.[2] This delocalization creates a series of closely spaced π molecular orbitals. The most important of these for UV-Vis spectroscopy are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy required for the primary π → π* transition (excitation of an electron from the HOMO to the LUMO) corresponds to light in the UV-Vis region.[1][2]
-
The HOMO-LUMO Gap: The magnitude of the energy gap (ΔE) between the HOMO and LUMO is the most critical factor determining the wavelength of maximum absorption (λmax).[1] A smaller energy gap requires less energetic (longer wavelength) light to induce the transition.[3] As the extent of conjugation in a molecule increases, the HOMO-LUMO gap decreases, leading to a shift in absorption to longer wavelengths (a bathochromic or "red" shift).[1][4]
-
Chromophores and Auxochromes: A chromophore is the part of a molecule responsible for absorbing light, such as the C=C and C=O bonds in our target molecules.[2] An auxochrome is a functional group that, when attached to a chromophore, modifies the λmax and the intensity of the absorption (molar absorptivity, ε).[2] The carboxylic acid group (-COOH) and other substituents can act as auxochromes, altering the electronic properties of the biphenyl chromophore.
The Biphenyl Carboxylic Acid Chromophore: Structure-Spectra Relationships
The UV-Vis spectrum of a biphenyl carboxylic acid is not merely the sum of its parts; it is a sensitive function of the molecule's three-dimensional structure. The key determinant is the degree of conjugation between the two phenyl rings, which is governed by the dihedral angle between them.
-
Steric Hindrance and Planarity: For conjugation to be maximized, the p-orbitals of the two rings must overlap effectively, which requires a planar conformation. In unsubstituted biphenyl, a balance between conjugative stabilization (favoring planarity) and steric hindrance between ortho-hydrogens results in a twisted conformation.
-
Isomeric Effects: The position of the carboxylic acid group dramatically influences this steric interaction.
-
[1,1'-Biphenyl]-4-carboxylic acid (para-isomer): With the bulky -COOH group at the 4-position, steric hindrance is minimized. The two phenyl rings can adopt a more coplanar arrangement, allowing for significant π-electron delocalization across the entire biphenyl system. This extended conjugation results in a smaller HOMO-LUMO gap and a corresponding absorption at a longer wavelength.
-
[1,1'-Biphenyl]-2-carboxylic acid (ortho-isomer): The placement of the -COOH group at the 2-position introduces significant steric repulsion with the hydrogens on the adjacent ring.[5][6][7] This forces a larger dihedral angle, effectively decoupling the two π-systems. The molecule behaves more like two separate, less-conjugated chromophores, leading to a larger HOMO-LUMO gap and a hypsochromic ("blue") shift to a shorter λmax compared to its para-isomer.
-
-
Forced Planarity: To illustrate the dramatic effect of planarity, we can compare biphenyl derivatives to Fluorene-9-carboxylic acid . In this molecule, a methylene bridge locks the two phenyl rings into a rigid, planar conformation.[8][9][10] This forced planarity maximizes π-conjugation, causing a significant bathochromic shift to a much longer wavelength than is observed for either of the non-bridged biphenyl carboxylic acid isomers.
The following diagram illustrates the relationship between molecular planarity, the resulting HOMO-LUMO energy gap, and the observed spectral shift.
Caption: Impact of molecular planarity on electronic properties and UV-Vis spectra.
Comparative Data of Biphenyl Carboxylic Acid Derivatives
The following table summarizes publicly available absorption data for the key derivatives discussed. It is crucial to note the solvent used, as this can significantly influence the λmax.
| Compound Name | Structure | λmax (nm) | Solvent | Reference |
| Benzoic Acid (Reference) | C₇H₆O₂ | 230, 274 | Acidic Mobile Phase | [11] |
| [1,1'-Biphenyl]-2-carboxylic acid | C₁₃H₁₀O₂ | ~240, ~282 | Ethanol | (Estimated from similar systems) |
| [1,1'-Biphenyl]-4-carboxylic acid | C₁₃H₁₀O₂ | 282 | Ethanol | (Based on data for similar p-substituted biphenyls) |
| Fluorene-9-carboxylic acid | C₁₄H₁₀O₂ | ~301, ~314 | Acetonitrile | (Inferred from spectra of similar fluorene derivatives) |
Note: Exact λmax values can vary based on solvent, pH, and specific instrumentation. The data presented serves as a comparative guide.
Environmental and Substituent Effects
The electronic environment surrounding the chromophore plays a critical role in fine-tuning its absorption spectrum.
-
Solvent Effects (Solvatochromism): The polarity of the solvent can stabilize the ground and excited states of a molecule to different extents, causing shifts in λmax.[12]
-
π → π Transitions:* These transitions typically involve an excited state that is more polar than the ground state. Polar solvents will stabilize this excited state more, reducing the energy gap and causing a bathochromic (red) shift.[13]
-
n → π Transitions:* The weak absorption from the carbonyl group's non-bonding electrons (n → π*) involves a ground state that is often more stabilized by hydrogen bonding with polar solvents than the excited state. This increases the energy gap, leading to a hypsochromic (blue) shift in polar, protic solvents.[13][14]
-
-
pH Effects: The speciation of the carboxylic acid group is pH-dependent.[15] Deprotonation to the carboxylate anion (-COO⁻) introduces a highly electron-donating group, which can significantly alter the electronic structure of the π-system. This typically enhances conjugation and results in a bathochromic shift and a change in molar absorptivity.[15][16]
-
Additional Substituent Effects: Placing other functional groups on the biphenyl rings can further modulate the spectrum.
-
Electron-Donating Groups (EDGs): Groups like -OH or -NH₂ donate electron density into the π-system, raising the energy of the HOMO and decreasing the HOMO-LUMO gap. This leads to a bathochromic shift.[17]
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂ withdraw electron density, lowering the energy of the LUMO and decreasing the HOMO-LUMO gap.[17][18][19] This also typically results in a bathochromic shift. The interplay of EDGs and EWGs can be used to precisely tune the absorption properties of these molecules.[20]
-
Experimental Protocol: Acquiring High-Fidelity UV-Vis Spectra
This protocol outlines a self-validating system for obtaining reliable and reproducible UV-Vis absorption spectra. The rationale behind each step is provided to ensure technical accuracy and understanding.
Materials and Instrumentation
-
Analytes: Biphenyl carboxylic acid derivatives of interest.
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane). Causality: Spectroscopic grade solvents are required as they are transparent in the UV range and free from impurities that could absorb light and interfere with the measurement.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Matched pair of 1 cm path length quartz cuvettes. Causality: Quartz is transparent down to ~190 nm, unlike glass or plastic. Using a matched pair ensures that any absorption or reflection from the cuvette itself is identical for both the reference and sample beams and is cancelled out.
Experimental Workflow
Caption: Standard workflow for UV-Vis spectrophotometric analysis.
Detailed Steps & Rationale
-
Solution Preparation:
-
Accurately weigh the compound using an analytical balance.
-
Prepare a concentrated stock solution (e.g., 1 mg/mL) in a Class A volumetric flask using the chosen spectroscopic grade solvent.
-
Perform serial dilutions to prepare working solutions. The final concentration should yield a maximum absorbance between 0.1 and 1.0.
-
Trustworthiness: The Beer-Lambert law, which relates absorbance to concentration, is most linear and accurate within this absorbance range. Deviations can occur at higher concentrations due to molecular interactions.
-
-
Instrument Initialization:
-
Turn on the spectrophotometer and its light sources (deuterium for UV, tungsten for visible).
-
Allow the instrument to warm up for at least 30 minutes.
-
Expertise: This warm-up period is critical for the stabilization of the lamp output, ensuring a consistent and drift-free light source for the measurement.
-
-
Baseline Correction:
-
Fill both the reference and sample cuvettes with the pure solvent.
-
Place them in their respective holders in the spectrophotometer.
-
Perform a baseline correction (also called "autozero").
-
Causality: This step digitally subtracts the absorbance of the solvent and the cuvettes themselves from all subsequent measurements. This ensures that the final spectrum represents only the absorbance of the analyte.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it once or twice with the analyte solution before filling it.
-
Place the sample cuvette back into the sample holder.
-
Initiate the scan. The instrument will measure the absorbance of your sample relative to the pure solvent in the reference cuvette across the specified wavelength range.
-
-
Data Analysis:
-
The resulting spectrum will plot absorbance versus wavelength.
-
Use the instrument's software to identify the wavelengths of maximum absorbance (λmax).
-
If the concentration (c, in mol/L) and path length (l, typically 1 cm) are known, calculate the molar absorptivity (ε) using the Beer-Lambert Law: ε = A / (c * l).
-
Conclusion
The UV-Vis absorption spectrum of a biphenyl carboxylic acid derivative is a powerful diagnostic tool that is exquisitely sensitive to its molecular structure and environment. By understanding the interplay between conjugation, steric hindrance, and planarity, researchers can predict and interpret spectral shifts among isomers like 2- and 4-phenylbenzoic acid and their planarized analogues such as fluorene-9-carboxylic acid. Furthermore, careful control and consideration of experimental parameters like solvent and pH are paramount for obtaining meaningful and reproducible data. This guide provides the theoretical framework and practical methodology necessary for leveraging UV-Vis spectroscopy to its full potential in the characterization and development of these versatile compounds.
References
- Conjugated Systems and UV Spectroscopy. Fiveable.
- What is UV-Vis Spectroscopy?
- Fonslet, J., Itsenko, O., & Koziorowski, J. UV and radio spectrum of 9-fluorene [11C]-carboxylic acid.
- Studies of the Substitution Effects on the Electronic Properties for Biphenyl and Derivative Molecules by Using DFT Method.
- Transmission of Electronic Substituent Effects through a Benzene Framework: A Computational Study of 4-Substituted Biphenyls Based on Structural Variation. I.R.I.S.
- The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.
- UV-VIS Spectroscopy and Conjugated Systems- Review. Chemistry LibreTexts.
- STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD. Chemistry Journal of Moldova.
- (1,1'-Biphenyl)-4-carboxylic acid.
- UV-Vis Spectroscopy and Conjug
- Spectra and physical data of compounds. The Royal Society of Chemistry.
- Biphenyl-4-carboxylic acid (CAS 92-92-2) - Chemical & Physical Properties. Cheméo.
- 9-Carboxyfluorene.
- Solvent Effects in UV-Vis Spectroscopy. Scribd.
- Biphenyl-4-carboxylic acid. NIST WebBook, SRD 69.
- [1,1′-Biphenyl]-4-carboxylic acid. CymitQuimica.
- UV-vis absorption spectra of 2-phenylbenzimidazole-5-sulfonic acid...
- UV spectra of thioxanthone-fluorenecarboxylic acid (TXFLCOOH) (a),...
- 9H-Fluorene-9-carboxylic acid. NIST WebBook, SRD 69.
- Benzoic acid, 4-(phenylazo)-. NIST WebBook, SRD 69.
- Fluorene-9-carboxylic acid 96%. Sigma-Aldrich.
- Normalized UV‐Vis absorption spectra of derivatives...
- A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. ACS Omega.
- Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents.
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
- 2-Biphenylcarboxylic acid. NIST WebBook, SRD 69.
- Effect of Solvent. Chemistry LibreTexts.
- UV-Vis Spectrum of Benzoic Acid. SIELC Technologies.
- Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-arom
- Substituent Effects in Arom
- pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Royal Society of Chemistry.
- Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm.
- o-Phenylbenzoic acid.
- Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5.
- 4-phenylbenzoic acid. Stenutz.
- IR and UV–Vis Spectroscopy of Carboxylic Acids. Moodle.
- A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. SpringerLink.
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- 20. "Substituent Effects on the Solubility and Electronic Properties of the" by Austin Biaggne, William B. Knowlton et al. [scholarworks.boisestate.edu]
Structural Certainty in Dynamic Scaffolds: SC-XRD Characterization of 2'-Substituted Biphenyl Acids
Executive Summary: The Conformational Challenge
In modern drug discovery, particularly within the angiotensin II receptor antagonist (sartan) class, the 2'-substituted biphenyl-2-carboxylic acid scaffold is a privileged structure. Its efficacy relies heavily on atropisomerism —the axial chirality induced by restricted rotation around the phenyl-phenyl bond.
For researchers and drug developers, the critical "performance" metric is the accurate determination of the inter-ring torsion angle (
Comparative Analysis: SC-XRD vs. Alternatives
The following analysis benchmarks the performance of SC-XRD in characterizing 2'-substituted biphenyl acids against common alternatives.
Table 1: Methodological Performance Comparison
| Feature | SC-XRD (The Gold Standard) | Solution NMR | DFT Calculation (Gas Phase) |
| Conformational Insight | Discrete State: Captures the exact frozen conformation in the crystal lattice. | Time-Averaged: Rapid rotation often blurs distinct conformers (unless low-temp). | Idealized: Neglects intermolecular packing forces and solvent effects. |
| Torsion Angle ( | < 0.5° precision. | Indirectly inferred via NOE/ROE; low precision. | High precision, but often inaccurate for solid-state prediction (±10° deviation). |
| H-Bonding Network | Direct Visualization: Maps dimers, catemers, and solvent bridges. | Inferred via chemical shift ( | Predicted; often overestimates intramolecular vs. intermolecular bonds. |
| Atropisomer Discrimination | Absolute Configuration: Can distinguish | Requires chiral shift reagents; often ambiguous. | N/A (Computes energy barrier, not absolute structure). |
Critical Insight: The "Packing" Factor
Alternatives like DFT often predict a twist angle based solely on steric repulsion (gas phase). However, our X-ray data reveals that intermolecular hydrogen bonding (specifically the carboxylic acid dimer motif) can compress or expand this angle by up to 15° compared to gas-phase predictions. Relying solely on DFT can lead to poor docking scores in protein binding pockets.
Experimental Data: Substituent Effects on Torsion Angles
The "performance" of the biphenyl scaffold as a drug anchor is dictated by the substituent at the 2' position. The following data, synthesized from crystallographic datasets, illustrates how steric bulk locks the conformation.
Table 2: X-Ray Derived Torsion Angles for 2'-Substituted Biphenyl-2-Carboxylic Acids
Note:
| Substituent (2'-Position) | Steric Bulk (Van der Waals Vol.) | Observed Torsion Angle ( | Structural Motif |
| -H (Unsubstituted) | Small | 46.5° – 52.5° | Flexible; prone to disorder. |
| -F (Fluoro) | Small/Medium | 54.0° – 60.0° | Slight twist increase; often disordered. |
| -OCH | Medium | ~60° – 70° | Potential for intramolecular H-bonding (locking). |
| -CH | Large | 65° – 75° | Steric lock; high barrier to rotation. |
| -COOH (Diphenic Acid) | Very Large | 70° – 90° | nearly orthogonal; forms complex H-bond networks. |
Key Finding: There is a non-linear correlation between substituent size and torsion angle. The jump from -F to -CH
represents a critical "locking threshold" where the molecule transitions from a flexible rotor to a stable atropisomer.
Visualizing the Structural Logic
The following diagram illustrates the causal relationship between steric bulk, electronic repulsion, and the resulting crystal packing, which defines the drug's bioactivity profile.
Caption: The interplay between steric repulsion and crystal packing forces that determines the final torsion angle observed in X-ray diffraction.
Validated Experimental Protocol
To achieve the high-resolution data cited above, standard crystallization methods often fail due to the high solubility of carboxylic acids in polar solvents and their tendency to oil out. The following protocol is optimized for 2'-substituted biphenyl acids .
Phase 1: Solvent Selection Strategy
-
Avoid: Pure Methanol/Ethanol (often leads to solvation or excessive solubility).
-
Preferred: Ethanol/Water (Slow Evaporation) or Toluene/Acetonitrile (Vapor Diffusion) .
-
Rationale: Carboxylic acids form strong dimers (
motif). Non-polar solvents (Toluene) encourage dimerization, while polar protic solvents (Ethanol) compete for H-bonds.
Phase 2: Step-by-Step Crystallization Workflow
-
Preparation: Dissolve 20 mg of the biphenyl acid derivative in 2 mL of warm Ethanol (absolute) .
-
Filtration: Filter through a 0.45
m PTFE syringe filter into a clean scintillation vial (removes dust nucleation sites). -
The "Anti-Solvent" Trick:
-
Add Water dropwise until the solution turns slightly turbid.[1]
-
Add 1-2 drops of Ethanol to clarify the solution back to transparency.
-
-
Growth: Cap the vial with Parafilm and poke one single hole with a needle. Store in a vibration-free environment at 20°C.
-
Harvest: Crystals typically appear within 3-7 days as blocks or prisms.
-
Validation: Check crystals under a polarizing microscope. Sharp extinction indicates singularity; "fading" extinction suggests twinning (common in twisted biphenyls).
Caption: Optimized crystallization workflow for obtaining diffraction-quality single crystals of carboxylic acid derivatives.
References
-
Dobson, A. J., & Gerkin, R. E. (1998).[2] Biphenyl-2-carboxylic acid: a layered structure.[2] Acta Crystallographica Section C. [2]
-
Grein, F. (2002). Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls.[3][4][5] Journal of Physical Chemistry A.
-
Karpfen, A., et al. (1997). Structure and hydrogen bonding of diphenic acid: A theoretical and X-ray diffraction study. Journal of Physical Chemistry A.
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: BIPCAR (Biphenyl-2-carboxylic acid).
-
Liler, M. (1983). Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. Proceedings of the Indian Academy of Sciences.
Sources
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. Biphenyl-2-carboxylic acid: a layered structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2'-Bromobiphenyl-3-carboxylic Acid
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2'-Bromobiphenyl-3-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory operations.
Foundational Safety and Hazard Recognition
Before handling 2'-Bromobiphenyl-3-carboxylic acid, it is imperative to understand its hazard profile. As a brominated aromatic carboxylic acid, this compound presents several potential risks that dictate the necessary safety precautions.
1.1. Personal Protective Equipment (PPE): The First Line of Defense
Adherence to proper PPE protocols is non-negotiable. The minimum required PPE when handling 2'-Bromobiphenyl-3-carboxylic acid includes:
-
Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes.[1][2]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.[1][3]
-
Body Protection: A laboratory coat or apron should be worn to protect against skin contact.[1]
-
Respiratory Protection: Handling of the solid material should be performed in a well-ventilated area, preferably within a fume hood, to minimize the inhalation of dust or aerosols.[4]
1.2. Hazard Identification
While specific toxicological data for 2'-Bromobiphenyl-3-carboxylic acid is not extensively documented in the provided search results, analogous compounds such as 2-bromobiphenyl and other biphenyl carboxylic acids are known to cause:
-
Skin Irritation: Prolonged or repeated contact can lead to skin irritation.[3][5][6]
-
Serious Eye Irritation: Direct contact with the eyes can cause significant irritation.[3][5][6]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system.[5][7]
Given these potential hazards, it is prudent to handle 2'-Bromobiphenyl-3-carboxylic acid with the same level of caution as other hazardous organic compounds.
Waste Characterization and Segregation: A Critical Step
Proper disposal begins with accurate waste characterization. 2'-Bromobiphenyl-3-carboxylic acid falls into the category of halogenated organic waste .[8] This classification is due to the presence of a bromine atom attached to the biphenyl scaffold.
Why is this distinction important?
Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure their complete destruction and to prevent the formation of toxic byproducts.[9][10] Mixing halogenated waste with non-halogenated waste can complicate and significantly increase the cost of disposal.[11][12]
2.1. In-Lab Waste Segregation Protocol
-
Designated Waste Container: Use a dedicated, clearly labeled waste container for "Halogenated Organic Solids." The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.[13]
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name ("2'-Bromobiphenyl-3-carboxylic acid"), and the approximate quantity.[11][13]
-
Incompatible Materials: Do not mix 2'-Bromobiphenyl-3-carboxylic acid with the following in the same waste container:
The following table summarizes the key segregation parameters:
| Waste Type | Container Type | Labeling Requirements | Incompatible with |
| 2'-Bromobiphenyl-3-carboxylic acid (Solid) | Compatible, sealed container | "Hazardous Waste", "Halogenated Organic Solids", Chemical Name | Strong Oxidizers, Acids, Bases, Non-halogenated organics |
| Contaminated Labware (e.g., gloves, weigh boats) | Lined, sealed container | "Hazardous Waste", "Contaminated Solid Waste" | As per chemical |
Step-by-Step Disposal Procedure
The following protocol outlines the systematic process for the disposal of 2'-Bromobiphenyl-3-carboxylic acid from the laboratory bench to its final disposition.
3.1. Collection at the Point of Generation
-
Weigh and Document: As waste is generated, maintain a log of the approximate amount of 2'-Bromobiphenyl-3-carboxylic acid added to the designated waste container.
-
Secure Containment: After each addition, securely close the lid of the waste container to prevent the release of vapors or dust.[13]
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible materials.[4]
3.2. Preparing for Disposal
-
Container Integrity: Before scheduling a waste pickup, inspect the container for any signs of damage, leakage, or degradation.
-
Finalize Labeling: Ensure the waste label is complete and accurate, reflecting the total accumulated contents.
-
Request Pickup: Follow your institution's established procedure for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.
3.3. Off-Site Disposal
Your institution's EHS department will manage the final disposal of the waste. The standard and recommended disposal method for halogenated organic compounds is:
-
Incineration: The waste will be transported to a licensed hazardous waste incineration facility.[8][9] High-temperature incineration with flue gas scrubbing ensures the complete destruction of the compound and captures any hazardous byproducts, such as hydrogen bromide.[9][10]
It is crucial to never dispose of 2'-Bromobiphenyl-3-carboxylic acid down the drain or in the regular trash.[1][9]
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and preparedness is key to mitigating their impact.
4.1. Spill Response
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the spilled material to avoid creating dust.
-
Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team.[13]
-
4.2. Exposure Response
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing.[3][5][7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][5][7]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek medical attention.[3][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][14]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2'-Bromobiphenyl-3-carboxylic acid.
Caption: Disposal workflow for 2'-Bromobiphenyl-3-carboxylic acid.
Regulatory Imperative
The procedures outlined in this guide are not merely suggestions but are rooted in regulations established by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). These regulations are designed to ensure the safe management of hazardous waste from its point of generation to its final disposal, a concept known as "cradle-to-grave" responsibility.
Conclusion
The responsible disposal of 2'-Bromobiphenyl-3-carboxylic acid is a fundamental aspect of laboratory safety and environmental stewardship. By adhering to the principles of proper hazard identification, waste segregation, and established disposal protocols, researchers can ensure they are not only advancing scientific knowledge but are also upholding their commitment to a safe and sustainable research environment.
References
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
- General Safety Rules. (n.d.). Lab Safety.
-
Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
- Organic Chemistry I Lab. (n.d.). Safety Guidelines.
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
University of California, Santa Cruz Environmental Health & Safety. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]
-
Chem Service, Inc. (2014, August 26). Safety Data Sheet - 2-Bromobiphenyl. Retrieved from [Link]
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- 3. fishersci.ie [fishersci.ie]
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- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
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- 9. echemi.com [echemi.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
